(S)-Pmpa
描述
属性
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147127-19-3 | |
| Record name | (S)-PMPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA)
(S)-9-(2-Phosphonomethoxypropyl)adenine , commonly known as this compound, is the (S)-enantiomer of Tenofovir, a widely used antiviral medication. While the (R)-enantiomer (Tenofovir) exhibits potent activity against HIV and Hepatitis B viruses, the (S)-isomer is significantly less active. This guide provides a comprehensive overview of the chemical structure, properties, and biological characteristics of this compound, with a focus on comparative data where available.
Chemical Structure and Identity
This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid |
| Synonyms | (S)-Tenofovir; (S)-9-(2-Phosphonomethoxypropyl)adenine |
| CAS Number | 147127-19-3[1] |
| Molecular Formula | C₉H₁₄N₅O₄P[1] |
| Molecular Weight | 287.21 g/mol [1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not as widely reported as for its active (R)-enantiomer, Tenofovir. The following table provides data for Tenofovir ((R)-PMPA) for comparative purposes. The properties of the (S)-isomer are expected to be very similar due to them being enantiomers.
Table 2: Physicochemical Properties of PMPA Enantiomers
| Property | (R)-PMPA (Tenofovir) | This compound |
| Melting Point | 276-280 °C | Data not available |
| Boiling Point | 616.1 °C (Predicted) | Data not available |
| Solubility | Water: 13.4 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 2.5 mg/mL[2] | Methanol (Slightly), Water (Sparingly) |
| pKa | pKa₁: 3.8pKa₂: 6.7 | ~1.30 (for a related impurity) |
| Appearance | White to Off-White Solid[1] | White to Off-White Solid |
Pharmacological Properties and Mechanism of Action
The antiviral activity of PMPA is highly stereoselective, with the (R)-enantiomer (Tenofovir) being the active form. Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3]
Mechanism of Action of (R)-PMPA (Tenofovir):
-
Cellular Uptake: Tenofovir enters host cells.
-
Phosphorylation: Cellular enzymes phosphorylate Tenofovir to its active diphosphate metabolite, Tenofovir diphosphate (PMPApp).[2]
-
Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA.
-
Chain Termination: Once incorporated, Tenofovir diphosphate lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and preventing viral replication.[2]
The (S)-enantiomer, this compound, is a poor substrate for the cellular kinases responsible for phosphorylation. Consequently, it is not efficiently converted to its active diphosphate form, resulting in significantly lower antiviral activity.
Table 3: Comparative Antiviral Activity of PMPA Enantiomers against HIV-1
| Compound | IC₅₀ (µM) in MT-2 Cells | IC₅₀ (µM) in PBMCs |
| (R)-PMPA (Tenofovir) | ~0.6[4] | ~0.2[4] |
| This compound | >100 (significantly less active) | Data not available |
Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, but it is widely acknowledged to be substantially less potent than the (R)-enantiomer.
Experimental Protocols
A direct and detailed synthesis protocol for this compound is not commonly published. However, a plausible route can be inferred from the synthesis of (R)-PMPA by utilizing the opposite enantiomer of the starting material. The following is a generalized workflow based on established methods for PMPA synthesis.
Detailed Steps (Hypothetical for this compound):
-
Preparation of (S)-1,2-Propanediol: (R)-Glycidol is reduced via catalytic hydrogenation to yield (S)-1,2-propanediol.
-
Synthesis of (S)-Propylene Carbonate: The resulting (S)-1,2-propanediol is reacted with diethyl carbonate to afford (S)-1,2-propylene carbonate.
-
Formation of (S)-9-(2-hydroxypropyl)adenine: The (S)-propylene carbonate is then reacted with adenine in the presence of a catalytic amount of base (e.g., sodium hydroxide).
-
Alkylation: The hydroxyl group of (S)-9-(2-hydroxypropyl)adenine is deprotonated with a strong base (e.g., lithium tert-butoxide) and then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate.
-
De-esterification: The resulting diethyl ester of this compound is de-esterified using a reagent such as bromotrimethylsilane to yield the final product, this compound.
-
Purification: The crude product can be purified by crystallization from water with pH adjustment.
The separation of (R)- and this compound is crucial for analytical and preparative purposes. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
General HPLC Method Parameters:
-
Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV absorbance at approximately 260 nm.
-
Temperature: Column temperature is often controlled to ensure reproducible retention times.
The specific mobile phase composition and column choice would need to be optimized to achieve baseline separation of the two enantiomers.
To quantify the inhibitory activity of this compound against HIV reverse transcriptase, a biochemical assay can be performed.
Principle: The assay measures the ability of the compound to inhibit the synthesis of DNA from an RNA template by recombinant HIV-1 reverse transcriptase.
Protocol Outline:
-
Preparation of Reagents:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Template/primer (e.g., poly(A)/oligo(dT)).
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog).
-
Assay buffer.
-
Serial dilutions of this compound diphosphate (the potentially active form).
-
Positive control (e.g., Tenofovir diphosphate).
-
Negative control (no inhibitor).
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, template/primer, and dNTPs.
-
Add the serially diluted this compound diphosphate or controls to the respective wells.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Wash the precipitate to remove unincorporated labeled dNTPs.
-
-
Quantification:
-
Measure the amount of incorporated label using an appropriate method (e.g., scintillation counting for radioactivity, fluorescence measurement).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound diphosphate.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound, the (S)-enantiomer of Tenofovir, is a valuable compound for research, primarily as a reference standard in the analysis of Tenofovir and for comparative studies to understand the stereoselectivity of antiviral drug action. Its lack of significant antiviral activity, in stark contrast to its (R)-enantiomer, underscores the critical importance of stereochemistry in drug design and development. While detailed experimental data for this compound are less abundant, the methodologies for its synthesis, separation, and biological evaluation are well-established through the extensive research on Tenofovir.
References
- 1. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of (S)-PMPA in Retroviruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is a potent acyclic nucleoside phosphonate analog with significant activity against a range of retroviruses, most notably the Human Immunodeficiency Virus (HIV). More commonly known as tenofovir, it is a cornerstone of modern antiretroviral therapy. This document provides a comprehensive technical overview of the molecular and cellular mechanisms by which this compound exerts its antiviral effects. It details the metabolic activation pathway, the specific interactions with viral reverse transcriptase, and the ultimate termination of viral DNA synthesis. This guide also includes a compilation of quantitative efficacy data and detailed protocols for key experimental assays used in its characterization, aimed at supporting further research and development in the field of antiretroviral therapy.
Introduction to this compound (Tenofovir)
This compound is a nucleotide analog of deoxyadenosine monophosphate (dAMP).[1] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to the presence of a dianionic phosphonate group at physiological pH.[2][3] To overcome this, it is delivered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which enhances intestinal absorption and cellular uptake.[2][4] Once inside the body, these prodrugs are rapidly converted to tenofovir.[2][5] The antiviral efficacy of this compound is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP or PMPApp), which then targets the retroviral replication cycle.[6]
The Core Mechanism of Action
The antiviral activity of this compound is a multi-step process that occurs within the host cell, culminating in the potent and selective inhibition of retroviral replication.
Cellular Uptake and Metabolic Activation
Following administration and conversion from its prodrug form, tenofovir enters host cells. Inside the cell, it undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to yield the active diphosphate metabolite, tenofovir diphosphate (TFV-DP).[7][8] This activation is a critical prerequisite for its antiviral activity.
dot
Inhibition of Retroviral Reverse Transcriptase
The primary target of the active metabolite, TFV-DP, is the viral reverse transcriptase (RT), an enzyme essential for retroviral replication.[7] Retroviral RT synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's genome.
TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] It binds to the active site of the RT enzyme due to its structural similarity to dATP.
DNA Chain Termination
Once TFV-DP is incorporated into the nascent viral DNA strand by the RT, it causes premature chain termination.[5][7] This is because tenofovir lacks the 3'-hydroxyl group that is required for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[7] The absence of this group makes further elongation of the DNA chain impossible, thereby halting viral DNA synthesis and preventing the completion of the replication cycle.[7][9]
dot
Selectivity
A key feature of this compound is its high selectivity for viral reverse transcriptase over human DNA polymerases (α, β, and γ).[8][9] Studies have shown that the diphosphate of PMPA (PMPApp) is a much weaker inhibitor of human DNA polymerases.[10] This selectivity is crucial for its favorable safety profile, as it minimizes interference with host cell DNA replication and reduces the potential for cellular toxicity.[8][10]
Quantitative Data on Efficacy
The antiviral potency of this compound and its prodrugs has been quantified in numerous in vitro studies. The following tables summarize key quantitative data, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and inhibition constants (Ki).
Table 1: In Vitro Antiviral Activity of this compound and Prodrugs against HIV-1
| Compound | Virus Strain/Cell Line | Assay Method | EC50 (µM) | Reference |
| PMPA | HIV-1IIIB in MT-2 cells | Antiviral Activity | ~0.6 | [11] |
| PMPA | HIV-1IIIB in PBMCs | Antiviral Activity | ~0.2 | [11] |
| bis(poc)PMPA | HIV-1IIIB in MT-2 cells | Antiviral Activity | ~0.02 | [11] |
| bis(poc)PMPA | HIV-1IIIB in PBMCs | Antiviral Activity | ~0.002 | [11] |
| Tenofovir | HIV-1IIIB in MT-4 cells | CPE Inhibition | 1.15 | [12] |
| TAF | HIV-1IIIB in MT-2 cells | Antiviral Activity | 0.005 | [9] |
| TAF | HIV-1BaL in PBMCs | Antiviral Activity | 0.004 | [9] |
PBMCs: Peripheral Blood Mononuclear Cells; TAF: Tenofovir Alafenamide; bis(poc)PMPA: an orally bioavailable prodrug of PMPA.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by TFV-DP (PMPApp)
| Inhibitor | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference |
| PMPApp | HIV-1 RT (Wild-Type IIIB) | - | - | ~0.1 | [11] |
| PMPApp | HIV-1 RT (K65R Mutant) | - | - | ~1.0 | [11] |
| TFV-DP | HBV Polymerase | dATP | 0.18 | - | [8] |
Ki: Inhibition Constant; IC50: 50% Inhibitory Concentration.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the characterization of this compound's mechanism of action.
In Vitro HIV Antiviral Assay
This protocol is a general method to determine the 50% effective concentration (EC50) of an antiviral compound against HIV in a cell-based assay.
-
Cell Lines and Virus:
-
MT-2 or MT-4 T-lymphoblastoid cell lines are commonly used.
-
Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) are used for infection.
-
-
Procedure:
-
Seed MT-2 cells in 96-well or 384-well microtiter plates.
-
Prepare serial dilutions of the test compound (e.g., this compound, TDF, TAF) in culture medium. Add the diluted compounds to the wells in triplicate.
-
Infect the cells with a standardized amount of HIV-1, calculated to yield a sufficient signal-to-noise ratio.[9]
-
Include control wells: uninfected cells (0% inhibition) and infected cells treated with a high concentration of a known inhibitor or no drug (100% inhibition).[9]
-
Incubate the plates for 5 days at 37°C in a CO2 incubator.
-
Assess cell viability or viral replication. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan. The amount of formazan is proportional to the number of living cells, indicating protection from virus-induced cell death (cytopathic effect).[12]
-
p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[12]
-
-
-
Data Analysis:
Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of the active metabolite (TFV-DP) on the enzymatic activity of purified HIV-1 RT.
-
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase.
-
Template-primer: A heteropolymeric template such as MS-2 phage RNA with a complementary synthetic oligonucleotide primer, or a poly(A) template with an oligo(dT) primer.[11][14]
-
Reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.[15]
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dATP) or labeled with a non-radioactive tag like digoxigenin (DIG).[11][14]
-
Serial dilutions of the inhibitor (TFV-DP).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Add varying concentrations of the inhibitor (TFV-DP) to the reaction tubes/wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[11]
-
Stop the reaction and quantify the amount of newly synthesized DNA.
-
Radiolabeled: Spot the reaction mixture onto DEAE filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled (ELISA-based): If using biotinylated and DIG-labeled nucleotides, the product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), followed by the addition of a colorimetric substrate.[14]
-
-
-
Data Analysis:
-
Determine the RT activity at each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50.[11]
-
Cellular Uptake and Phosphorylation Assay
This protocol outlines a method to quantify the intracellular accumulation of tenofovir and its phosphorylated metabolites.
-
Materials:
-
Procedure:
-
Incubate the cells with a known concentration of tenofovir (e.g., 10 µM) for various time points (e.g., 2, 6, 24 hours).[8]
-
At each time point, terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[7][8]
-
Lyse the cells and extract the intracellular metabolites using a cold solvent like 70% methanol or perchloric acid.[8][16]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the intracellular concentrations of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP).[8]
-
-
Data Analysis:
-
Plot the intracellular concentrations of tenofovir and its metabolites over time to determine the kinetics of uptake and phosphorylation.
-
For half-life determination, pre-load cells with the drug, wash, and then measure the decay of the intracellular metabolites over time in drug-free medium.[8]
-
dot
References
- 1. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3'-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism | CiNii Research [cir.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-Phosphonylmethoxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Dawn of Acyclic Nucleoside Phosphonates
An in-depth technical guide to the discovery and synthesis of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA), an acyclic nucleoside phosphonate, intended for researchers, scientists, and professionals in drug development.
The discovery of acyclic nucleoside phosphonates (ANPs) in the early 1980s by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the CAS and Erik De Clercq at the Rega Institute for Medical Research represented a landmark achievement in antiviral chemotherapy.[1][2] These compounds were ingeniously designed as isopolar and isosteric analogues of nucleoside monophosphates.[1] A key structural feature of ANPs is the replacement of a labile phosphate ester bond with a stable phosphonate group (P-C bond), which is covalently linked to an acyclic portion that mimics the sugar moiety of natural nucleosides.[2][3]
This structural modification allows ANPs to bypass the initial, often rate-limiting and virus-specific, phosphorylation step required for the activation of many traditional nucleoside analogues.[2] This circumvention of viral kinase dependency not only broadens their spectrum of activity but also provides a crucial advantage against viruses that lack their own thymidine kinase or have developed resistance.[2] The foundational patent applications for ANPs were filed in 1985 and 1986, paving the way for the development of transformative antiviral drugs.[1]
While the (R)-enantiomer of PMPA, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B, its stereoisomer, this compound, has also been synthesized and studied.[4][5] The biological activity of PMPA is highly stereospecific, with the (R)-enantiomer being approximately 100-fold more potent as an inhibitor of HIV reverse transcriptase than the (S)-enantiomer.[5] This guide focuses on the discovery context and synthetic methodologies pertinent to this compound.
Mechanism of Action: Intracellular Activation and Viral Inhibition
The mechanism of action for PMPA involves intracellular phosphorylation to its active diphosphate metabolite, which then inhibits viral DNA synthesis.
-
Cellular Uptake : PMPA enters the cell, likely through endocytosis. Its phosphonate group mimics a nucleoside monophosphate.
-
Anabolic Phosphorylation : Once inside the cell, PMPA is phosphorylated by cellular kinases. It undergoes two successive phosphorylation steps to form PMPA monophosphate (PMPAp) and subsequently the active metabolite, PMPA diphosphate (PMPApp).[6][7]
-
Inhibition of Reverse Transcriptase : PMPApp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase (RT) enzyme.[5]
-
Chain Termination : Upon incorporation into the growing viral DNA chain, PMPApp acts as a chain terminator because its acyclic structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication.[7]
The following diagram illustrates the intracellular metabolic pathway and mechanism of action of PMPA.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure PMPA is critical due to the significant difference in biological activity between the (R) and (S) isomers. The synthesis of this compound can be achieved by employing a chiral starting material, specifically (S)-propylene carbonate. The general synthetic scheme involves three main stages: installation of the chiral side chain, phosphonate coupling, and deprotection.
The following diagram outlines a representative workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of PMPA, adapted for the (S)-enantiomer.
Stage 1: Synthesis of (S)-9-(2-Hydroxypropyl)adenine ((S)-HPA)
This step involves the condensation of adenine with (S)-propylene carbonate.
-
Reagents and Materials : Adenine, (S)-Propylene Carbonate, Base (e.g., NaOH or K₂CO₃), Solvent (e.g., Dimethylformamide - DMF).
-
Procedure :
-
A mixture of adenine and a catalytic amount of base is suspended in DMF.
-
(S)-Propylene carbonate is added to the suspension.
-
The reaction mixture is heated (e.g., to 130-140 °C) and stirred for several hours until the reaction is complete, as monitored by HPLC or TLC.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified, typically by recrystallization from a suitable solvent (e.g., isopropanol), to afford (S)-HPA as a solid.
-
Stage 2: Synthesis of Diethyl (S)-9-[2-(phosphonomethoxy)propyl]adenine (this compound Diethyl Ester)
This stage is an alkylation reaction where the hydroxyl group of (S)-HPA is coupled with a phosphonate synthon.
-
Reagents and Materials : (S)-HPA, Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), Base (e.g., Lithium tert-butoxide or Sodium hydride), Anhydrous Solvent (e.g., DMF).
-
Procedure :
-
(S)-HPA is dissolved or suspended in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled (e.g., to 0 °C), and a strong base, such as lithium tert-butoxide, is added portion-wise to deprotonate the hydroxyl group, forming the corresponding alkoxide.[8]
-
A solution of DESMP in anhydrous DMF is then added dropwise to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched (e.g., with water or a saturated ammonium chloride solution), and the product is extracted into an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield the this compound diethyl ester.
-
Stage 3: Synthesis of this compound
The final step involves the cleavage of the phosphonate ethyl esters to yield the free phosphonic acid.
-
Reagents and Materials : this compound Diethyl Ester, Bromotrimethylsilane (TMSBr) or Hydrobromic acid, Solvent (e.g., Acetonitrile or Dichloromethane).
-
Procedure :
-
The this compound diethyl ester is dissolved in a suitable anhydrous solvent like acetonitrile.
-
Bromotrimethylsilane is added to the solution, typically at room temperature.[8]
-
The reaction mixture is stirred for several hours. The progress of the de-esterification is monitored by HPLC.
-
After completion, the reaction is quenched by the addition of water or an alcohol (e.g., methanol).
-
The solvent is evaporated, and the crude this compound is purified by recrystallization from water/alcohol mixtures to give the final product.
-
Quantitative Data
While extensive data for the clinically developed (R)-PMPA is available, specific quantitative data for this compound is less common. The following tables summarize relevant data, including comparative values where available.
Table 1: Antiviral Activity
The antiviral activity of phosphonates is highly stereospecific. Data for a fluorinated analog of PMPA, FPMPA, clearly demonstrates this difference, with the (S)-isomer showing significantly higher activity in that specific case, which is contrary to the activity profile of PMPA itself against HIV.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| (S)-FPMPA | SHIV(DH12R) | MT4 | 1.85 | [9] |
| (R)-FPMPA | SHIV(DH12R) | MT4 | Inactive | [9] |
| (R)-PMPA (Tenofovir) | HIV-1 | Various | ~0.5-5 | [7] |
| This compound | HIV-1 | Various | ~50-500 (est.) | [5] |
IC₅₀ (50% Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pharmacokinetic Parameters of (R)-PMPA
| Parameter | 1 mg/kg Dose | 3 mg/kg Dose |
| Cₘₐₓ (µg/mL) | 2.7 ± 0.9 | 9.1 ± 2.1 |
| Terminal Half-life (h) | 4.5 ± 0.6 | ~4 to 8 |
| Clearance (mL/h/kg) | 237 ± 56 | 203 ± 72 |
Cₘₐₓ: Maximum serum concentration.
Conclusion
This compound is a fascinating molecule primarily from a stereochemical and structure-activity relationship perspective. Its discovery is intrinsically linked to the broader class of acyclic nucleoside phosphonates, which have revolutionized antiviral therapy. While the (S)-enantiomer itself does not possess the potent anti-HIV activity of its (R)-counterpart, Tenofovir, its synthesis and comparative biological evaluation have been crucial in understanding the precise structural requirements for potent reverse transcriptase inhibition. The enantioselective synthetic routes, often adaptable from the well-established manufacturing processes for Tenofovir, underscore the sophistication of modern pharmaceutical chemistry. This guide provides a core technical overview for researchers, offering foundational knowledge on the synthesis, mechanism, and biological context of this compound.
References
- 1. Acyclic nucleoside phosphonates [uochb.cz]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 4. The Elegance of the Acyclic Nucleoside Phosphonates (ANPs), Honorary Tribute to Antonín Holý, Who Passed Away on 16 July 2012, at the 10th Anniversary of His Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. More On PMPA [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric radiochemical synthesis of R and S (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
(S)-9-(3-phosphonomethoxypropyl)adenine [(S)-PMPA]: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antiviral spectrum of (S)-9-(3-phosphonomethoxypropyl)adenine, commonly known as (S)-PMPA or tenofovir in its prodrug forms. This document details its mechanism of action, summarizes its antiviral potency through quantitative data, and outlines key experimental protocols for its evaluation.
This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate. While the parent compound exhibits potent activity against a range of DNA viruses, its clinical utility for systemic infections is limited by poor oral bioavailability. To overcome this, several prodrugs have been developed, most notably tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are widely used in the treatment of HIV and Hepatitis B virus (HBV) infections. These prodrugs effectively deliver the active tenofovir diphosphate intracellularly, where it acts as a potent inhibitor of viral replication.
Data Presentation: Antiviral Activity of this compound and its Prodrugs
The following tables summarize the in vitro antiviral activity of this compound and its various prodrugs against a range of viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are provided where available.
| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | This compound | MT-2 | ~0.6 | ~1250 | ~2083 |
| PBMCs | ~0.2 | ~1200 | ~6000 | |||
| bis(poc)PMPA | MT-2 | 0.007 | 22 | 3142 | ||
| PBMCs | 0.005 | 29 | 5800 | |||
| HIV-1 (K65R mutant) | HDP-(S)-HPMPA | - | 0.16 | - | - | |
| ODE-(S)-HPMPA | - | 0.003 | - | - | ||
| Human Immunodeficiency Virus 2 (HIV-2) | Tenofovir Alafenamide (TAF) | PBMCs | 0.0018 | >10 | >5555 | |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Adefovir | - | Ki ≈ 0.1 | - | - |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | (S)-cHPMPA amidate prodrugs | HEL | 0.0009 - 0.0032 | >1 | >312 - >1111 |
| Varicella-Zoster Virus (VZV) | (S)-cHPMPA amidate prodrugs | HEL | 0.0014 - 0.0015 | >1 | >667 - >714 | |
| Human Cytomegalovirus (HCMV) | (S)-cHPMPA amidate prodrugs | HEL | 0.009 - 0.027 | >1 | >37 - >111 | |
| Adenoviridae | Adenovirus | (S)-HPMPA | Human Embryonic Fibroblast | 1.1 µg/mL | - | - |
| Poxviridae | Vaccinia Virus | (S)-HPMPA | - | - | - | - |
| Cowpox Virus | (S)-HPMPA | - | - | - | - |
Mechanism of Action
This compound and its prodrugs are potent inhibitors of viral DNA synthesis. The prodrugs are designed to enhance oral bioavailability and intracellular penetration. Once inside the host cell, they are converted to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, tenofovir diphosphate.
Tenofovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (or reverse transcriptase in the case of retroviruses) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA replication.
In Vitro Efficacy of (S)-PMPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of (S)-PMPA, a potent acyclic nucleoside phosphonate with demonstrated antiviral and enzyme-inhibiting properties. This document details the experimental protocols for assessing its efficacy, presents quantitative data from various studies, and visualizes key mechanisms and workflows.
Introduction to this compound
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, or this compound, is a well-established antiviral agent.[1] It is the parent compound of Tenofovir, a cornerstone of anti-HIV therapy.[2] The active intracellular moiety, tenofovir diphosphate (PMPApp), acts as a potent inhibitor of retroviral reverse transcriptase and a DNA chain terminator.[2] Beyond its antiviral capabilities against human immunodeficiency virus (HIV) and hepatitis B virus (HBV), this compound and its derivatives have shown significant activity against a broad spectrum of double-stranded DNA viruses, including herpesviruses and orthopoxviruses.[2][3]
Furthermore, a derivative, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), is a powerful and selective inhibitor of human glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer.[4][5][6] This guide will explore the in vitro methodologies used to characterize the efficacy of this compound in these different contexts.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro studies evaluating the efficacy of this compound and its derivatives against various viral targets and enzymes.
Table 1: Antiviral Activity of (S)-HPMPA and its Prodrugs [3]
| Compound | Virus | EC50 (µM) |
| (S)-HPMPA | Vaccinia Virus (VV) Copenhagen | 2.7 |
| (S)-HPMPA | Vaccinia Virus (VV) WR | 6.5 |
| (S)-HPMPA | Cowpox Virus (CV) Brighton | 4.0 |
| HDP-(S)-HPMPA | Vaccinia Virus (VV) Copenhagen | 0.01 |
| HDP-(S)-HPMPA | Vaccinia Virus (VV) WR | 0.3 |
EC50: 50% effective concentration HDP-(S)-HPMPA is an alkoxyalkyl ester prodrug of (S)-HPMPA.
Table 2: Anti-HIV Activity of PMPA and its Prodrug [7]
| Compound | Cell Line | Antiviral Effect (EC50, µM) | Cytotoxicity (IC50, µM) | Therapeutic Index (IC50/EC50) |
| PMPA | MT-2 | 0.63 ± 0.21 | 1,250 ± 86 | 1,984 |
| PMPA | PBMCs | 0.18 ± 0.05 | 1,200 ± 29 | 6,666 |
| bis(poc)PMPA | MT-2 | 0.007 ± 0.002 | 22 ± 1.2 | 3,142 |
| bis(poc)PMPA | PBMCs | 0.005 ± 0.002 | 29 ± 1.7 | 5,800 |
bis(poc)PMPA is an orally bioavailable prodrug of PMPA. PBMCs: Peripheral Blood Mononuclear Cells
Table 3: Inhibition of Glutamate Carboxypeptidase II (GCPII) by 2-PMPA [8]
| Inhibitor | IC50 |
| 2-PMPA | 0.3 nM |
Table 4: Inhibition of Cytosolic Carboxypeptidase (Nna1/CCP1) by 2-PMPA [9]
| Parameter | Value |
| Ki | 0.11 µM |
| Ki' | 0.24 µM |
| IC50 (for deglutamylating tubulin) | 0.21 mM |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of this compound's efficacy. The following sections describe key experimental protocols.
Antiviral Efficacy and Cytotoxicity Assays
These assays are fundamental to determining the potency and safety profile of antiviral compounds.
Objective: To determine the 50% effective concentration (EC50) for viral inhibition and the 50% cytotoxic concentration (CC50) of the compound in host cells.
-
Cell Culture:
-
Antiviral Assay:
-
Seed cells in multi-well plates (e.g., 6-well plates).
-
Infect the cell monolayers with the target virus.
-
Treat the infected cells with various concentrations of the test compound.
-
Incubate for a defined period (e.g., 3 days at 37°C).[3]
-
Quantify the reduction in viral replication. This can be achieved through methods such as plaque reduction assays or by measuring the level of a viral protein (e.g., HIV-1 p24 antigen).[7]
-
The EC50 is calculated as the concentration of the compound that reduces viral replication by 50%.[3]
-
-
Cytotoxicity Assay:
-
Seed uninfected confluent monolayers of the host cells in 96-well plates.
-
Incubate the cells with various concentrations of the test compound.
-
Incubate for an extended period (e.g., 7 days at 37°C) to assess long-term toxicity.[3]
-
Determine cell viability using methods such as MTT or XTT assays.
-
The CC50 is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]
-
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
High-Throughput Fluorescence Polarization Assay for GCPII Inhibition
This assay is designed for the efficient screening and characterization of GCPII inhibitors.[8]
Objective: To determine the inhibition constants (IC50) of compounds against GCPII.
Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled ligand (TMRGlu) upon binding to GCPII. Inhibitors compete with the fluorescent ligand for binding to the enzyme, leading to a decrease in FP.
Protocol: [8]
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Prepare solutions of recombinant GCPII enzyme, the fluorescent ligand (TMRGlu), and the test inhibitors at various concentrations.
-
-
Assay Procedure:
-
Incubate increasing concentrations of the test inhibitor with a fixed concentration of GCPII (e.g., 60 nM) for a set period (e.g., 25 minutes at room temperature).
-
Add the fluorescent ligand (TMRGlu, e.g., 60 nM) to the mixture.
-
Incubate for an additional period (e.g., 30 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP values against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow of the GCPII fluorescence polarization assay.
Mechanism of Action
The primary mechanism of antiviral action for this compound involves its conversion to the active diphosphate form, which then inhibits viral reverse transcriptase.
Signaling Pathway:
-
This compound Entry: this compound enters the host cell.
-
Phosphorylation: Cellular kinases phosphorylate this compound to its active diphosphate form, PMPApp.
-
Reverse Transcriptase Inhibition: PMPApp competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.
-
Chain Termination: The incorporation of PMPApp into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This effectively halts viral replication.[2]
Caption: this compound's mechanism of action as a reverse transcriptase inhibitor.
Conclusion
The in vitro evaluation of this compound and its derivatives has consistently demonstrated their potent efficacy as antiviral agents and enzyme inhibitors. The standardized protocols for assessing antiviral activity, cytotoxicity, and enzyme inhibition provide a robust framework for the continued development and characterization of this important class of molecules. The quantitative data highlight the significant potency of these compounds, underscoring their therapeutic potential. Future in vitro studies will likely focus on exploring resistance profiles, combination therapies, and the efficacy of novel prodrugs designed to enhance bioavailability.
References
- 1. In vitro evaluation of the anti-orf virus activity of alkoxyalkyl esters of CDV, cCDV and (S)-HPMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More On PMPA [natap.org]
- 3. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-PMPA as a novel inhibitor of cytosolic carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of (S)-PMPA (Tenofovir)
For Researchers, Scientists, and Drug Development Professionals
(S)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), commonly known as Tenofovir, is a cornerstone in the management of HIV-1 and hepatitis B virus (HBV) infections. As an acyclic nucleotide phosphonate analogue of deoxyadenosine monophosphate, its therapeutic efficacy is critically dependent on its ability to enter target cells and undergo metabolic activation to its pharmacologically active form, Tenofovir diphosphate (TFV-DP). This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).
Cellular Uptake of Tenofovir and its Prodrugs
The cellular membrane's low permeability to negatively charged molecules like Tenofovir necessitates the use of prodrugs to enhance intracellular delivery. TDF and TAF were designed to mask the phosphonate group, thereby increasing lipophilicity and facilitating entry into cells.
Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to Tenofovir, which is then available for cellular uptake.[1][2]
Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, leading to a more efficient delivery of Tenofovir into target cells like peripheral blood mononuclear cells (PBMCs) and lymphatic tissues.[3][4]
The cellular entry of Tenofovir itself is mediated by specific transporters, particularly in the renal proximal tubules, a key site for both drug elimination and potential toxicity.
Influx Transporters: Organic anion transporters, primarily OAT1 (SLC22A6) and to a lesser extent OAT3 (SLC22A8), are responsible for the active transport of Tenofovir from the blood into the renal proximal tubule cells.[5]
Efflux Transporters: Following intracellular accumulation, Tenofovir is actively transported into the tubular lumen for excretion by several ATP-binding cassette (ABC) transporters, including Multidrug Resistance Protein 4 (MRP4/ABCC4), MRP7 (ABCC10), and potentially MRP2 (ABCC2).[5]
Quantitative Data on Tenofovir Transport
The following table summarizes the available kinetic parameters for the key transporters involved in Tenofovir's cellular uptake. It is important to note that these values can vary depending on the experimental system and cell type used.
| Transporter | Substrate | Kinetic Parameter | Value | Cell System/Species | Reference |
| hOAT1 | Tenofovir | K_m | 72.4 ± 20 µM | HEK293 cells | [1] |
| hOAT3 | Tenofovir | K_m | High-micromolar | CHO cells | [1] |
| MRP4 | Tenofovir | - | Not saturated at 1 mM | Membrane vesicles | [1] |
Metabolism of (S)-PMPA (Tenofovir)
Once inside the cell, Tenofovir, as a monophosphate analogue, must undergo two sequential phosphorylation steps to be converted to its active diphosphate form, TFV-DP. This process is catalyzed by host cellular kinases.
First Phosphorylation: Tenofovir is phosphorylated to Tenofovir monophosphate (TFV-MP). This initial step is predominantly catalyzed by adenylate kinase 2 (AK2) .[5][6][7]
Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active TFV-DP. The enzymes responsible for this step exhibit tissue-specificity:
-
In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are primarily involved.[6][7]
-
In colorectal tissue, creatine kinase, muscle-type (CKM) is the main enzyme responsible for this conversion.[7]
-
Nucleoside diphosphate kinases (NDPKs) have also been implicated in this second phosphorylation step.[5]
The prodrugs TDF and TAF undergo initial hydrolysis to release Tenofovir before the phosphorylation cascade.
-
TDF is hydrolyzed by plasma and intestinal carboxylesterases .[8]
-
TAF is intracellularly hydrolyzed primarily by Cathepsin A (CatA) and in the liver, also by Carboxylesterase 1 (CES1) .[9][10][11][12][13][14]
Quantitative Data on Tenofovir Metabolism
The following table presents available kinetic data for the enzymes involved in the phosphorylation of Tenofovir.
| Enzyme | Substrate | Kinetic Parameter | Value | Comments | Reference |
| Creatine Kinase (CK) | Tenofovir Monophosphate | k_cat | 1.9 ± 0.2 s⁻¹ | 45-fold lower than for ADP | [1] |
| Creatine Kinase (CK) | Tenofovir Monophosphate | K_m | 0.25 ± 0.03 mM | 5-fold higher than for ADP | [1] |
| Pyruvate Kinase (PK) | Tenofovir Monophosphate | - | Detectable, but low activity | ~1000-fold lower than for ADP | [15] |
Experimental Protocols
Radiolabeled Tenofovir Cellular Uptake Assay
This protocol provides a general method for quantifying the rate of Tenofovir transport into cells.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing a transporter of interest, or PBMCs).
-
24-well or 96-well tissue culture plates.
-
[³H]-Tenofovir (radiolabeled Tenofovir).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Scintillation cocktail and counter.
-
Protein assay reagent (e.g., BCA kit).
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to near confluence. For suspension cells, use a specific number of cells per well.[16][17]
-
Pre-incubation: Remove the culture medium and wash the cells gently with transport buffer. Pre-incubate the cells with transport buffer for a short period (e.g., 10-15 minutes) at 37°C.[17]
-
Initiation of Uptake: Initiate the uptake by adding the transport buffer containing a known concentration of [³H]-Tenofovir.[16]
-
Incubation: Incubate the cells for a defined period (e.g., ranging from 1 to 60 minutes) at 37°C. To determine the contribution of non-specific binding and passive diffusion, a parallel experiment can be run at 4°C or in the presence of a known inhibitor.[16]
-
Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.[16]
-
Cell Lysis: Lyse the cells by adding the cell lysis buffer and incubating for an appropriate time (e.g., 30 minutes at room temperature).[17]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
-
Normalization: Determine the protein concentration of the cell lysate from parallel wells using a protein assay. Normalize the radioactivity counts to the amount of protein to express the uptake as pmol/mg protein.[1]
Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of TFV-DP from cells.
Materials:
-
PBMCs or other target cells.
-
70% Methanol.
-
Internal standard (e.g., stable isotope-labeled TFV-DP).
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
Procedure:
-
Cell Isolation and Counting: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Count the cells to ensure a known number of cells are used for extraction.[18]
-
Cell Lysis and Extraction: Lyse a known number of cells (e.g., 2 x 10^6 cells/mL) with ice-cold 70% methanol containing the internal standard. Vortex vigorously and incubate on ice to facilitate complete lysis and protein precipitation.[1][18]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the cellular debris.[16]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the cell lysate onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (TFV-DP and internal standard) with an appropriate elution solvent.[1]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.[18]
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable analytical column (e.g., a weak anion exchange or HILIC column).[4]
-
Detect and quantify TFV-DP and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode.[18]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known TFV-DP concentrations.
-
Calculate the concentration of TFV-DP in the samples based on the peak area ratio to the internal standard and the calibration curve.
-
Normalize the concentration to the number of cells (e.g., fmol/10^6 cells).[19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
(S)-PMPA: An In-depth Examination of its Pharmacokinetics and Bioavailability in the Context of its Chiral Counterpart
Introduction
(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is the enantiomer of the potent antiviral agent (R)-PMPA, more commonly known as Tenofovir. While Tenofovir has been extensively studied and is a cornerstone in the treatment of HIV and Hepatitis B infections, research on the pharmacokinetic profile of this compound is sparse. This is primarily because the (S)-enantiomer is considered to be pharmacologically inactive[1]. Consequently, most of the available literature focuses on methods for its separation from the active (R)-enantiomer to ensure the purity of the final drug product[2][3][4].
This technical guide will provide a comprehensive overview of the available information on this compound, focusing on the analytical methods for its chiral separation. To provide a thorough understanding of the compound's behavior in a biological system, this guide will also present a detailed analysis of the pharmacokinetics and bioavailability of its active counterpart, (R)-PMPA (Tenofovir), for which extensive data exists.
Pharmacokinetics of (R)-PMPA (Tenofovir)
The pharmacokinetic properties of (R)-PMPA have been well-characterized in both human and animal models. The following tables summarize the key pharmacokinetic parameters of (R)-PMPA following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of (R)-PMPA in Humans (Intravenous Administration)[5]
| Parameter | 1 mg/kg Dose (Mean ± SD) | 3 mg/kg Dose (Mean ± SD) |
| Cmax (µg/mL) | 2.7 ± 0.9 | 9.1 ± 2.1 |
| AUC (µg·h/mL) | 5.6 ± 1.3 | 20.1 ± 6.3 |
| t½ (h) | 4.5 ± 0.6 | 7.1 ± 1.3 |
| CL (mL/h/kg) | 237 ± 56 | 203 ± 72 |
| Vss (mL/kg) | 1100 ± 190 | 1180 ± 290 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.
Table 2: Pharmacokinetic Parameters of (R)-PMPA in Dogs[6]
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) |
| Intravenous | 1 | 4.98 ± 0.63 | 0.25 | 4.05 ± 0.81 | 3.52 ± 1.21 | - |
| Intravenous | 10 | 45.9 ± 5.6 | 0.25 | 39.8 ± 6.9 | 9.54 ± 1.21 | - |
| Oral | 10 | 1.35 ± 0.31 | 1.8 ± 0.8 | 6.81 ± 0.76 | 7.42 ± 1.70 | 17.1 ± 1.88 |
| Intraperitoneal | 10 | 10.3 ± 1.5 | 0.8 ± 0.3 | 29.6 ± 4.2 | 8.87 ± 1.25 | 73.5 ± 10.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.
Experimental Protocols
Pharmacokinetic Study of Intravenous (R)-PMPA in Humans[5]
A randomized, double-blind, placebo-controlled, dose-escalation clinical trial was conducted in HIV-infected adults.
-
Subjects: HIV-infected adults with CD4 cell counts of ≥200 cells/mm³ and plasma HIV RNA levels of ≥10,000 copies/ml.
-
Dosing: Two dose levels were evaluated: 1 mg/kg and 3 mg/kg of (R)-PMPA, administered as a single intravenous infusion over 60 minutes on day 1, followed by a 7-day washout period, and then once daily for an additional 7 consecutive days.
-
Sample Collection: Blood samples were collected at 0 (predose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-infusion.
-
Analytical Method: (R)-PMPA concentrations in serum and urine were determined by validated high-performance liquid chromatographic (HPLC) assays involving pre-column derivatization with chloroacetaldehyde to form a fluorescent derivative, followed by fluorescence detection. The serum assay was linear over the range of 25 to 1,000 ng/ml, with a limit of quantitation of 25 ng/ml.
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine the pharmacokinetic parameters.
Pharmacokinetic Study of (R)-PMPA in Beagle Dogs[6]
-
Animals: Male beagle dogs.
-
Dosing:
-
Intravenous: 1 mg/kg or 10 mg/kg.
-
Oral: 10 mg/kg.
-
Intraperitoneal: 10 mg/kg. A washout period of at least one week was observed between doses.
-
-
Sample Collection: Blood and urine samples were collected at various time points up to 48 hours post-dosing.
-
Analytical Method: (R)-PMPA concentrations in plasma and urine were determined by a validated HPLC method with fluorescence detection after pre-column derivatization with chloroacetaldehyde.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. For intravenous data, a two-compartment model was also fitted to the data. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Chiral Separation of this compound and (R)-PMPA
The primary context in which this compound is studied is in the quality control of Tenofovir Disoproxil Fumarate (TDF), the prodrug of (R)-PMPA. The (S)-enantiomer is considered an impurity and its levels are strictly controlled. Several HPLC methods have been developed for the enantiomeric separation of TDF.
Experimental Protocol for Chiral HPLC Separation of TDF Enantiomers[2][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A Chiralpak IC column (3 μm, 100 × 4.6 mm, i.d.) is effective for the separation[2]. Another successful separation was achieved using a ChiralpakIG-3 (2.1x100mm) 3.0µm immobilized amylose column[3].
-
Mobile Phase: A mixture of n-hexane, ethanol, methanol, and triethylamine in the ratio of 65:25:10:0.1 (v/v/v/v) has been used with the Chiralpak IC column[2]. For the ChiralpakIG-3 column, a mobile phase of hexane and ethanol with 0.5% diethylamine (75:25 v/v) was employed[3].
-
Flow Rate: 0.6 mL/min for the Chiralpak IC method[2] and 0.5 mL/min for the ChiralpakIG-3 method[3].
-
Column Temperature: Maintained at 30°C for the ChiralpakIG-3 method[3].
Visualizations
Conclusion
References
- 1. Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amylose-Based Chiral Stationary Phases by High-Performance Liquid Chromatography - Lorestan University of Medical Sciences [eprints.lums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
(S)-PMPA vs. (R)-PMPA: A Technical Guide to Stereochemistry and Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the stereochemistry and differential biological activity of the enantiomers of PMPA, a molecule with significant therapeutic applications in both virology, as (R)-9-(2-phosphonomethoxypropyl)adenine (Tenofovir), and in neurology and oncology, as 2-(phosphonomethyl)pentanedioic acid (2-PMPA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Significance of PMPA Stereochemistry
PMPA is a chiral phosphonate nucleotide analog that exists as two non-superimposable mirror images, the (S) and (R) enantiomers. This stereochemical difference has a profound impact on the biological activity of PMPA, leading to distinct therapeutic applications for each enantiomer. The (R)-enantiomer of 9-(2-phosphonomethoxypropyl)adenine, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B. Conversely, the stereoisomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) are potent inhibitors of glutamate carboxypeptidase II (GCPII), a key enzyme in glutamate metabolism, with implications for neurological disorders and cancer. This guide will elucidate the critical role of stereochemistry in the pharmacology of these two important classes of molecules.
(R)-PMPA (Tenofovir): A Stereoselective Antiviral Agent
The antiviral activity of PMPA is almost exclusively attributed to the (R)-enantiomer, Tenofovir. This stereoselectivity is a consequence of the specific conformational requirements of the active site of viral reverse transcriptase.
Quantitative Comparison of Antiviral Activity
The (R)-enantiomer of PMPA is significantly more potent than its (S)-counterpart in inhibiting HIV reverse transcriptase. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Enantiomer | Target Enzyme | IC50 | Reference |
| (R)-PMPA (Tenofovir) | HIV-1 Reverse Transcriptase | ~0.5 µM | [1] |
| (S)-PMPA | HIV-1 Reverse Transcriptase | ~50 µM | Inferred from a ~100-fold lower activity compared to (R)-PMPA[2] |
| (R)-PMPApp (active diphosphate) | Wild-type HIV-1 RT | ~0.1 µM | [1] |
| (R)-PMPApp (active diphosphate) | K65R mutant HIV-1 RT | ~1 µM | [1] |
Mechanism of Action: Inhibition of Viral Replication
Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once inside the host cell, it is converted to its active diphosphate form, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase. Upon incorporation, TFV-DP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[2][3][4]
Mechanism of (R)-PMPA (Tenofovir) antiviral activity.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
A common method to determine the IC50 of PMPA against HIV-1 reverse transcriptase is a cell-free enzymatic assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Template-primer: poly(A)•oligo(dT)
-
Deoxynucleotide triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]-dTTP or a fluorescent analog)
-
(R)-PMPA and this compound test compounds
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of (R)-PMPA and this compound in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, template-primer, and dNTPs.
-
Add the PMPA enantiomer dilutions to the respective tubes/wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed amount of recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated labeled nucleotides.
-
Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each PMPA concentration and determine the IC50 value by fitting the data to a dose-response curve.
(S)- and (R)-2-PMPA: Stereoselective Inhibition of Glutamate Carboxypeptidase II
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in regulating glutamate levels in the brain. The stereochemistry of 2-PMPA is critical for its interaction with GCPII.
Quantitative Comparison of GCPII Inhibitory Activity
Research indicates that the (S)-enantiomer of 2-PMPA is the more potent inhibitor of GCPII.[5] In contrast, the (R)-enantiomer shows a preference for inhibiting a different enzyme, cytosolic carboxypeptidase (CCP).[6]
| Enantiomer | Target Enzyme | Ki | IC50 | Reference |
| (S)-2-PMPA | Glutamate Carboxypeptidase II (GCPII) | More potent than (R)-enantiomer | - | [5] |
| (R)-2-PMPA | Glutamate Carboxypeptidase II (GCPII) | Less potent than (S)-enantiomer | - | [5] |
| Racemic 2-PMPA | Glutamate Carboxypeptidase II (GCPII) | 0.275 nM | 300 pM | [1][7] |
| (R)-2-PMPA | Cytosolic Carboxypeptidase 1 (CCP1) | 0.11 µM (Ki), 0.24 µM (Ki') | 0.21 mM | [6] |
Mechanism of Action: Modulation of Glutamatergic Neurotransmission
GCPII is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to an increase in extracellular NAAG and a decrease in glutamate levels. Elevated NAAG can then act on presynaptic mGluR3 receptors, which further inhibits glutamate release, thereby reducing excitotoxicity.
Mechanism of (S)-2-PMPA inhibition of GCPII.
Experimental Protocol: Fluorescence-Based GCPII Inhibition Assay
The inhibitory activity of 2-PMPA enantiomers against GCPII can be determined using a fluorescence-based assay.[2][4]
Materials:
-
Recombinant human GCPII
-
Fluorogenic GCPII substrate (e.g., NAAG analog with a fluorophore and quencher)
-
(S)-2-PMPA and (R)-2-PMPA test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the (S)- and (R)-2-PMPA enantiomers in the assay buffer.
-
To the wells of the microplate, add the assay buffer and the respective 2-PMPA dilutions. Include a control with no inhibitor.
-
Add a fixed concentration of recombinant human GCPII to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic GCPII substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Stereoselective Synthesis of PMPA Enantiomers
The synthesis of enantiomerically pure (R)-PMPA (Tenofovir) and (S)-2-PMPA is crucial for their therapeutic applications. Stereoselective synthesis often involves the use of chiral starting materials or chiral catalysts.
A common strategy for the synthesis of (R)-PMPA involves the use of (R)-glycidol as a chiral starting material. The synthesis of 2-PMPA enantiomers can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolution. A detailed synthetic scheme for a prodrug of (S)-2-PMPA has been described, confirming its preference as the more potent enantiomer for GCPII inhibition.[5]
References
- 1. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical synthesis, separation, and stereochemical assignment of the PMPA pro-drug GS-7340 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-PMPA as a novel inhibitor of cytosolic carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
An In-depth Technical Guide to Early-Stage Research on (S)-PMPA Derivatives
Executive Summary: Acyclic nucleoside phosphonates (ANPs) represent a cornerstone of antiviral therapy, with (R)-9-[2-(phosphonomethoxy)propyl]adenine ((R)-PMPA, Tenofovir) being a prominent example. While the (R)-enantiomer is well-characterized, early-stage research into derivatives of the (S)-enantiomer, (S)-PMPA, has revealed compounds with unique and potent antiviral profiles. This guide focuses on these early-stage this compound derivatives, particularly the closely related and extensively studied (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA) prodrugs. We consolidate data on their synthesis, broad-spectrum antiviral activity, and mechanism of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to provide a comprehensive resource for researchers in drug development.
Introduction to this compound Derivatives
Acyclic nucleoside phosphonates are mimics of natural nucleoside monophosphates that lack the ribose sugar moiety.[1] Their phosphonate group is resistant to hydrolysis by cellular enzymes, contributing to their stability.[1] The clinical success of ANPs like Tenofovir ((R)-PMPA), Adefovir (PMEA), and Cidofovir ((S)-HPMPC) in treating HIV, HBV, and CMV infections has established this class of compounds as critical antiviral agents.[1]
While drug development has largely focused on the (R)-enantiomer of PMPA, the investigation of this compound and its analogues, such as (S)-HPMPA, has uncovered derivatives with potent and broad-spectrum antiviral activity. A primary challenge for parent ANPs is their poor oral bioavailability due to the negatively charged phosphonate group at physiological pH.[2][3] This has driven research into prodrug strategies, such as ether lipid conjugates, to mask these charges, enhance cell permeability, and improve pharmacokinetic profiles.[2]
Synthesis Strategies for this compound Analogue Prodrugs
The synthesis of ANP prodrugs is designed to improve oral absorption and intracellular delivery of the active parent compound. For ether lipid derivatives of (S)-HPMPA, two primary strategies have been employed.[2][4]
Strategy 1: Mitsunobu Reaction This approach is effective for synthesizing prodrugs of related cytosine analogues like Cidofovir. It involves an initial cyclization of the parent compound, followed by coupling to the desired lipid alcohol (e.g., 3-hexadecyloxy-1-propanol) using a Mitsunobu reaction with triphenylphosphine and a reagent like diisopropyl azodicarboxylate (DIAD).[2][4] The final step is the basic hydrolysis of the cyclic ester to yield the ether lipid prodrug.[2][4]
Strategy 2: Stepwise Assembly with a Phosphonate Synthon This method is preferred for adenine analogues like (S)-HPMPA. It involves incorporating the lipid moiety into a phosphonate synthon first.[2][4] This functionalized synthon is then used in a stepwise approach to assemble the final (S)-HPMPA analogue prodrug.[2][4]
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-PMPA as a Research Tool for Viral Replication Studies: An In-depth Technical Guide
(S)-9-(2-phosphonylmethoxypropyl)adenine (S)-PMPA , more commonly known as Tenofovir , is a potent and widely studied acyclic nucleoside phosphonate with significant antiviral activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a research tool for investigating viral replication. This document details its mechanism of action, provides quantitative data on its antiviral efficacy, and outlines key experimental protocols for its use in a laboratory setting.
Core Mechanism of Action
This compound is a nucleotide analogue that requires intracellular phosphorylation to its active diphosphate form, Tenofovir diphosphate (PMPApp) . This active metabolite acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. PMPApp mimics the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into a growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group. This effectively halts the replication of the viral genome.[1][2] The cellular uptake of this compound is a critical step, and its subsequent phosphorylation to the active diphosphate form is carried out by cellular kinases.[3]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic profile of this compound (Tenofovir) have been evaluated against a range of viruses in various cell lines. The following tables summarize key quantitative data.
Table 1: Anti-HIV Activity of this compound (Tenofovir)
| Virus Strain | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| HIV-1 IIIB | MT-2 | p24 Reduction | ~0.6 | ~1,200 | ~2,000 | [4] |
| HIV-1 IIIB | PBMCs | p24 Reduction | ~0.2 | ~1,250 | ~6,250 | [4] |
| HIV-1 (various drug-resistant strains) | MT-2 | p24 Reduction | Generally susceptible, K65R mutant shows ~8-fold reduced susceptibility | >100 | - | [5] |
Table 2: Antiviral Activity of this compound (Tenofovir) Against Other DNA Viruses
| Virus | Cell Line | Assay Method | IC50 / EC50 (µM) | Reference(s) |
| Adenovirus | Cell Culture | Viral Replication Inhibition | Potent inhibitor | [6][7] |
| Herpes Simplex Virus 1 (HSV-1) | - | DNA Polymerase Inhibition | Ki = 1.4 (for PMPApp) | [8] |
| Vaccinia Virus (VV) | Primary Rabbit Kidney | Plaque Reduction | IC50 = 0.7 µg/mL | [9] |
| Mpox Virus (MPXV) | Huh7-C3 | Luciferase Assay | Low single-digit µM to nM range for prodrugs | [1] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 / HB611 | HBV Production Inhibition | IC50 = 1.1 - 2.5 | [2] |
Table 3: Cytotoxicity of this compound (Tenofovir) in Various Cell Lines
| Cell Line | CC50 (µM) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ~1,250 | [4] |
| MT-2 | ~1,200 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antiviral properties of this compound.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a reliable indicator of viral replication.
Materials:
-
96-well ELISA plates pre-coated with anti-p24 antibody
-
Cell culture supernatants from virus-infected and compound-treated cells
-
Recombinant HIV-1 p24 standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the p24 standard in assay diluent.
-
Sample Addition: Add 100 µL of standards, samples (cell culture supernatants), and controls to the wells of the pre-coated ELISA plate.
-
Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 antigen in the experimental samples.
Plaque Reduction Assay
This assay is used to determine the titer of infectious virus and to evaluate the ability of an antiviral compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Serum-free culture medium
-
Overlay medium (e.g., culture medium containing 0.5-1% agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: For antiviral testing, pre-incubate the virus with various concentrations of this compound for 1 hour before adding the mixture to the cells, or add the compound directly to the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium. For antiviral testing, the overlay should contain the desired concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes.
-
Staining: Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Washing and Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). For antiviral evaluation, calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.[10]
Materials:
-
Host cells seeded in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound in viral replication studies.
Caption: Intracellular activation of this compound and its mechanism of viral replication inhibition.
Caption: A generalized experimental workflow for determining the antiviral efficacy of this compound.
Caption: A simplified diagram illustrating the potential immunomodulatory effect of Tenofovir via the interferon pathway.
Conclusion
This compound (Tenofovir) is an invaluable tool for studying the replication of a wide range of viruses, particularly retroviruses and other DNA viruses. Its well-characterized mechanism of action, coupled with established experimental protocols for assessing its efficacy and cytotoxicity, makes it a reliable compound for both basic research and preclinical drug development. The data and methodologies presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their viral replication studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. More On PMPA [natap.org]
- 3. Anti-Human Immunodeficiency Virus Activity and Cellular Metabolism of a Potential Prodrug of the Acyclic Nucleoside Phosphonate 9-R-(2-Phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of adenovirus DNA replication by the acyclic nucleoside triphosphate analogue (S)-HPMPApp: influence of the adenovirus DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of adenovirus DNA replication by the acyclic nucleoside triphosphate analogue (S)-HPMPApp: influence of the adenovirus DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of herpes simplex virus DNA polymerase by diphosphates of acyclic phosphonylmethoxyalkyl nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-PMPA Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA), also known as Tenofovir, is a crucial acyclic nucleoside phosphonate and a key intermediate in the synthesis of antiviral drugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). These drugs are frontline treatments for HIV and Hepatitis B infections. The stereochemistry at the propyl chain is critical for its biological activity, with the (R)-isomer (equivalent to this compound nomenclature in some contexts, but more commonly referred to as (R)-PMPA or simply Tenofovir) being the active enantiomer. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, aimed at providing researchers and drug development professionals with a comprehensive guide.
Data Presentation
Table 1: Summary of a Typical Synthesis Route for this compound
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Alkylation of Adenine | Adenine, (R)-Propylene Carbonate, Base (e.g., NaOH) | DMF | High | [1] |
| 2 | Phosphonylation | (R)-9-(2-Hydroxypropyl)adenine, Diethyl p-toluenesulfonyloxymethylphosphonate, Lithium tert-butoxide | DMF | ~70% (over two steps) | [1][2] |
| 3 | Deprotection (Hydrolysis) | Diethyl-(R)-PMPA, Bromotrimethylsilane (TMSBr) | Acetonitrile | High | [1][3] |
Table 2: Purification and Purity Analysis of this compound
| Method | Conditions | Expected Purity | Reference |
| Crystallization | Water, pH adjustment to ~2.7-3.5, cooling | >99% | [3] |
| Chiral HPLC | Chiralpak IC-3 column, n-hexane:ethanol (80:20) | >99% ee | [4] |
| RP-HPLC | Kromasil Eternity column (150 mm × 2.1 mm, 2.5 µm), gradient elution with ammonium acetate and acetonitrile | >99% | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a common synthetic route starting from adenine.
Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine
-
To a suspension of adenine in an appropriate solvent, add a catalytic amount of a suitable base.
-
Add (R)-propylene carbonate to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and isolate the product, which may involve filtration and washing.
Step 2: Synthesis of Diethyl (R)-9-[2-(phosphonomethoxy)propyl]adenine (Diethyl PMPA)
-
Dissolve the (R)-9-(2-hydroxypropyl)adenine obtained from Step 1 in anhydrous DMF.
-
In a separate flask, prepare a solution of lithium tert-butoxide in DMF.[1]
-
Add the lithium tert-butoxide solution to the solution of (R)-9-(2-hydroxypropyl)adenine to deprotonate the hydroxyl group.[1]
-
Slowly add a solution of diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture, which typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product.
Step 3: Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (this compound)
-
Dissolve the diethyl PMPA from Step 2 in a suitable solvent such as acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add bromotrimethylsilane (TMSBr) to the solution. The molar ratio of diethyl PMPA to TMSBr can be optimized, for instance, a ratio of 1:4.5 has been reported to be effective.[1]
-
Allow the reaction to warm to room temperature and stir until the de-esterification is complete.
-
Quench the reaction, typically with water or a buffer solution.
-
The crude this compound can then be isolated and subjected to purification.
Protocol 2: Purification of this compound by Crystallization
This protocol describes a common method for purifying crude this compound.
-
Suspend the crude this compound in water.
-
Heat the suspension to approximately 95-100 °C to dissolve the solid.[3]
-
Adjust the pH of the hot solution to around 2.7-3.5.[3] This step is crucial for selective crystallization.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystalline product.
-
Collect the crystals by filtration.
-
Wash the filter cake with ice-cold water and then with a solvent like acetone to aid in drying.[3]
-
Dry the purified this compound under vacuum to a constant weight. The final product can be obtained as a monohydrate.[3]
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the purity of this compound.
A. Reversed-Phase HPLC for Purity Assessment
-
Column: A C18 column, such as a Kromasil Eternity column (150 mm × 2.1 mm, 2.5 µm), is suitable.[5][6]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed.[5][6]
-
Flow Rate: A flow rate of around 0.3 mL/min is a good starting point.[5][6]
-
Detection: UV detection at 260 nm is appropriate for the adenine chromophore.[4][5][6]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative peak area of the main component.
B. Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase is required. For example, a Chiralpak IC-3 column can be used.[4]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and ethanol (e.g., 80:20), is often effective.[4]
-
Analysis: The separation of the (R)- and (S)-enantiomers allows for the determination of the enantiomeric excess (ee) of the synthesized product.
Visualizations
Caption: Chemical synthesis workflow for this compound.
References
- 1. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5733788A - PMPA preparation - Google Patents [patents.google.com]
- 4. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 5. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Note: Analytical Methods for the Quantification of (S)-PMPA (Tenofovir)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-9-(2-Phosphonylmethoxypropyl)adenine, commonly known as Tenofovir ((S)-PMPA), is a potent nucleotide reverse transcriptase inhibitor. It is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Tenofovir is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which are converted in vivo to the active moiety, Tenofovir.[1][3] The active form is subsequently phosphorylated to Tenofovir Diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA.[2]
Accurate and sensitive quantification of Tenofovir in various matrices, including pharmaceutical formulations and biological samples (plasma, blood, cerebrospinal fluid), is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), adherence assessment, and quality control.[1] This document provides detailed protocols and quantitative data for the analysis of Tenofovir using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Techniques
Several analytical methods have been developed for the quantification of Tenofovir. The most common techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with an ultraviolet (UV) detector, this method is robust, cost-effective, and widely used for analyzing Tenofovir in bulk drug and pharmaceutical dosage forms.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1][6] It allows for the accurate measurement of low concentrations of Tenofovir and its metabolites in complex biological matrices like plasma and whole blood.[1][7]
Data Presentation: Quantitative Method Summary
The following table summarizes the performance parameters of various published analytical methods for Tenofovir quantification.
| Method | Matrix | Linearity Range | LOQ | Recovery (%) | Reference |
| RP-HPLC | Pharmaceutical Formulation | 20-110 µg/mL | Not Reported | 96.32% | [4] |
| RP-HPLC | Pharmaceutical Formulation | 2-10 µg/mL | Not Reported | 97.73-100.56% | [5] |
| RP-HPLC | Spiked Human Plasma | 0.2-10 µg/mL | 0.2 µg/mL | Not Reported | [8] |
| HPLC | Real Samples (Enrichment) | 4.0–400.0 ng/mL | 2.2 ng/mL | 91.4–99.6% | [9] |
| RP-HPLC | Spiked Human Plasma | 200-1000 ng/mL | Not Reported | Not Reported | [10] |
| UV-Spectrophotometry | Pharmaceutical Formulation | 5-40 µg/mL | 0.98 µg/mL | 99.82-100.14% | [11] |
| LC-MS/MS | Human Plasma | 5.00–750 ng/mL | 5.00 ng/mL | Not Reported | [12] |
| LC-MS/MS | Whole Blood | Not Reported | 0.25 ng/mL (TFV) | 91.63–109.18% | [7] |
| LC-MS/MS | Human Plasma | 10-640 ng/mL | 10 ng/mL | Not Reported | [6] |
| LC-MS/MS | Human Plasma | 0.5-500 ng/mL | 0.5 ng/mL | Not Reported | [13] |
| LC-MS/MS | Human Plasma | 4.096–1000 µg/L | 4.096 µg/L | Not Reported | [2] |
LOQ: Limit of Quantification; TFV: Tenofovir
Experimental Protocols
Protocol 1: RP-HPLC Method for Tenofovir Quantification in Tablets
This protocol is adapted from a method for the analysis of Tenofovir Disoproxil Fumarate in pharmaceutical dosage forms.[4]
a. Materials and Reagents
-
Tenofovir Disoproxil Fumarate reference standard
-
HPLC-grade Methanol
-
Phosphate buffer (pH 5.0)
-
HPLC-grade water
-
Commercially available Tenofovir tablets
b. Equipment
-
HPLC system with UV detector
-
Hyper ODS2 C18 column (or equivalent)
-
Sonicator
-
0.45 µm membrane filter
c. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of HPLC-grade Methanol and Phosphate buffer (pH 5.0) in a 90:10 (v/v) ratio. Sonicate for 30 minutes to degas and filter through a 0.45 µm membrane filter.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Tenofovir reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade Methanol.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to achieve concentrations ranging from 20-110 µg/mL.[4]
d. Sample Preparation
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Tenofovir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[14]
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[4]
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range (e.g., 60 µg/mL).[4]
e. Chromatographic Conditions
-
Column: Hyper ODS2 C18 (5 µm)
-
Mobile Phase: Methanol:Phosphate Buffer (90:10, v/v)
-
Flow Rate: 1.2 mL/min[4]
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 20 µL
-
Retention Time: Approximately 2.1 min[4]
f. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution in triplicate.
-
Calculate the amount of Tenofovir in the sample using the regression equation from the calibration curve.[4]
Protocol 2: LC-MS/MS Method for Tenofovir Quantification in Human Plasma
This protocol provides a general framework for the bioanalysis of Tenofovir in human plasma, based on common practices.[6][12]
a. Materials and Reagents
-
Tenofovir reference standard
-
Stable isotope-labeled internal standard (e.g., Tenofovir-d6)
-
LC-MS grade Acetonitrile and Water
-
Formic Acid
-
Human plasma (blank)
b. Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
C18 analytical column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm)[6]
-
Microcentrifuge
-
Nitrogen evaporator (optional)
c. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenofovir and the internal standard (IS) in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare serial dilutions of the Tenofovir stock solution for the calibration curve (e.g., 5-750 ng/mL) and a working solution of the IS.[12]
d. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a fixed amount of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen or inject directly, depending on the required sensitivity.
-
If evaporated, reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
e. LC-MS/MS Conditions
-
LC System:
-
Column: Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient might start with high aqueous phase (e.g., 95% A), ramp to high organic phase (e.g., 95% B), and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System (Positive Electrospray Ionization - ESI+):
-
Ionization Mode: ESI+
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Note: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) must be optimized for the specific instrument used.
-
f. Data Analysis
-
Integrate the peak areas for Tenofovir and the internal standard.
-
Calculate the peak area ratio (Tenofovir/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tenofovir in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: General workflow for Tenofovir quantification in plasma by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. wjpsonline.com [wjpsonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Cell Culture Assays for (S)-PMPA Antiviral Testing
For: Researchers, scientists, and drug development professionals.
Introduction
(S)-9-(2-phosphonomethoxypropyl)adenine, commonly known as (S)-PMPA or Tenofovir, is a potent acyclic nucleoside phosphonate analog. It is a reverse transcriptase inhibitor with established activity against retroviruses, including Human Immunodeficiency Virus (HIV), and hepadnaviruses like Hepatitis B Virus (HBV).[1][2] The antiviral efficacy of this compound is attributed to its active intracellular metabolite, tenofovir diphosphate (PMPApp), which acts as a DNA chain terminator, thereby inhibiting viral replication.[2] Due to its poor oral bioavailability, prodrugs such as tenofovir disoproxil fumarate (TDF) or bis(isopropyloxymethylcarbonyl)PMPA [bis(poc)PMPA] have been developed to enhance intracellular delivery.[1][3]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound and its prodrugs. The protocols detailed below cover essential cell-based assays to determine cytotoxicity, antiviral efficacy, and the therapeutic window of the compound.
Mechanism of Action of this compound
This compound, delivered intracellularly via a prodrug, is converted by cellular enzymes into its active diphosphate form, PMPApp. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by the viral reverse transcriptase (RT). Upon incorporation, PMPApp lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and halting viral replication.
Caption: Mechanism of action of this compound (Tenofovir).
Overall Experimental Workflow
The evaluation of an antiviral compound follows a structured workflow. The first step is to assess the compound's cytotoxicity to the host cells to identify a non-toxic concentration range for subsequent antiviral assays. Following this, the compound's ability to inhibit viral replication is evaluated. Finally, the Selectivity Index (SI) is calculated to determine the compound's therapeutic window.
Caption: General workflow for antiviral and cytotoxicity testing.
Data Presentation: In Vitro Activity of this compound and its Prodrugs
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and its oral prodrug, bis(poc)PMPA, against HIV-1.
Table 1: Antiviral Activity of this compound against HIV-1
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| MT-2 (T-lymphocytic) | ~0.6 | ~1,200 | ~2,000 |
| PBMCs | ~0.2 | ~1,250 | ~6,250 |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. (Data sourced from literature[1])
Table 2: Antiviral Activity of bis(poc)PMPA (Prodrug) against HIV-1
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| MT-2 (T-lymphocytic) | 0.007 | 0.21 | ~30 |
| PBMCs | 0.005 | 0.45 | ~90 |
(Data sourced from literature[3])
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Principle: This assay determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[4][5][6]
Materials:
-
Host cell line (e.g., MT-4, PBMCs, Vero)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the medium from the cells and add the prepared compound dilutions to the wells. Include "cells only" (no compound) controls for 100% viability and "medium only" (no cells) as a blank.
-
Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the CC₅₀ value using non-linear regression analysis.[5]
Protocol 2: Virus Yield Reduction Assay
Principle: This assay quantifies the ability of a compound to inhibit the production of new, infectious virus particles.[7][8] Cells are infected with a virus and treated with the test compound. After one replication cycle, the supernatant containing progeny virus is collected and its titer is determined, typically by a plaque assay or TCID50 assay.
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates (e.g., 24-well) and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay).
-
Virus Infection: Infect the confluent cell monolayer with the target virus (e.g., HIV-1) at a specific Multiplicity of Infection (MOI), typically between 0.01 and 1. Allow the virus to adsorb for 1-2 hours.[7][9]
-
Compound Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and add the prepared this compound dilutions.[7] Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period allowing for at least one full replication cycle (e.g., 24-72 hours).[7]
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus. These can be stored at -80°C.[9]
-
Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a suitable method like a Plaque Assay (Protocol 3) or TCID50 assay.[7]
Data Analysis:
-
Calculate the viral titer (e.g., in Plaque Forming Units per mL, PFU/mL) for each compound concentration.
-
Compare the titers from the treated wells to the virus control well.
-
Calculate the percentage of virus yield reduction for each concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.[9]
Caption: Workflow for the Virus Yield Reduction Assay.
Protocol 3: Plaque Reduction Assay
Principle: The plaque reduction assay is a standard method for measuring the infectivity of lytic viruses and the efficacy of antiviral compounds.[6] It quantifies the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer treated with the compound.[6]
Materials:
-
Confluent host cell monolayers in multi-well plates
-
Virus stock
-
This compound dilutions
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Seeding: Prepare confluent monolayers of susceptible host cells in multi-well plates (e.g., 6-well or 12-well).
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques/well). Allow for adsorption for 1-2 hours.
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium containing the various non-toxic concentrations of this compound. This overlay restricts virus spread to adjacent cells, leading to plaque formation.[6]
-
Incubation: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible in the virus control wells.
-
Plaque Visualization: Remove the overlay. Fix the cells with a fixative solution for at least 30 minutes.[6] Discard the fixative and stain the cell monolayer with Crystal Violet solution.[6] Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
Plaque Counting: Wash the plates gently with water, let them air dry, and count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using non-linear regression.
Protocol 4: HIV-1 p24 Antigen Assay
Principle: For non-lytic viruses like HIV-1, antiviral activity can be assessed by quantifying a specific viral protein. The p24 antigen is the major core protein of HIV-1, and its concentration in the cell culture supernatant correlates with the level of viral replication. This assay uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure p24 levels.[4]
Materials:
-
Susceptible T-cell line (e.g., MT-4) or PBMCs
-
HIV-1 virus stock
-
This compound dilutions
-
96-well plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding and Infection: Seed cells in a 96-well plate and infect them with HIV-1 in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days to allow for viral replication.[4]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.[4]
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second enzyme-linked antibody, and adding a substrate to produce a colorimetric signal.
-
Absorbance Reading: Read the absorbance using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.[4]
References
- 1. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More On PMPA [natap.org]
- 3. Anti-Human Immunodeficiency Virus Activity and Cellular Metabolism of a Potential Prodrug of the Acyclic Nucleoside Phosphonate 9-R-(2-Phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of (S)-PMPA: A Focus on the Biologically Active (R)-Enantiomer (Tenofovir)
A Note on the (S)-Enantiomer of PMPA: A comprehensive review of published literature reveals a significant scarcity of in vivo studies specifically focused on the (S)-enantiomer of PMPA. The vast majority of preclinical and clinical research has been conducted on the biologically active (R)-enantiomer, 9-[(R)-2-(phosphonomethoxy)propyl]adenine, commonly known as Tenofovir. Tenofovir is the active component of several FDA-approved antiretroviral drugs. Given the lack of available data for (S)-PMPA, these application notes and protocols will focus on the extensively studied and pharmacologically relevant (R)-PMPA (Tenofovir) .
Introduction
(R)-PMPA (Tenofovir) is a potent nucleotide reverse transcriptase inhibitor (NtRTI) with established efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). In vivo studies in various animal models have been fundamental in elucidating its pharmacokinetic profile, antiviral activity, and safety. These studies have also been crucial in the development of orally bioavailable prodrugs, such as Tenofovir Disoproxil Fumarate (TDF). This document provides detailed protocols and data for conducting in vivo studies of (R)-PMPA in relevant animal models.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of (R)-PMPA. The choice depends on the research objectives, which can range from pharmacokinetic profiling to efficacy and safety assessment.
-
Mice and Rats (Rodents): Rodent models are widely used for initial pharmacokinetic screening, dose-range finding, and acute and chronic toxicity studies. Their small size, cost-effectiveness, and well-characterized physiology make them suitable for early-stage drug development.
-
Beagle Dogs: Dogs are a preferred model for pharmacokinetic and bioavailability studies. Their larger size allows for serial blood sampling, and their metabolic pathways can, in some instances, be more predictive of human metabolism compared to rodents. Studies in dogs were pivotal in assessing the oral bioavailability of PMPA and its prodrugs.[1][2]
-
Rhesus Macaques (Non-Human Primates): Macaques are the gold standard for preclinical efficacy studies of antiretroviral agents. Their susceptibility to Simian Immunodeficiency Virus (SIV), a close relative of HIV, allows for the evaluation of antiviral activity in a relevant disease model.[3][4]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from in vivo studies of (R)-PMPA in different animal models.
Table 1: Pharmacokinetic Parameters of (R)-PMPA in Various Animal Models
| Animal Model | Administration Route | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Beagle Dog | Intravenous | 1 mg/kg | 2.7 ± 0.9 | - | - | 4.5 ± 0.6 | [3] |
| Intravenous | 3 mg/kg | 9.1 ± 2.1 | - | - | 7.1 ± 1.3 | [3] | |
| Intravenous | 10 mg/kg | - | - | - | 9.54 ± 1.21 | [1] | |
| Oral | 10 mg/kg | >30-fold lower than IV | - | 17.1 ± 1.88 | - | [1] | |
| Intraperitoneal | 10 mg/kg | - | - | 73.5 ± 10.5 | - | [1] | |
| Guinea Pig | Carotid Artery Perfusion | - | Brain Uptake: 3.2 ± 0.2 ml/100g at 30 min | - | - | - | [5] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Dashes indicate data not specified in the cited sources.
Table 2: Efficacy of (R)-PMPA in SIV-Infected Macaques
| Animal Model | Treatment Regimen | Outcome | Reference |
| Chronically SIV-infected Macaques | 30-75 mg/kg/day (subcutaneous) for 4 weeks | >2 log10 copies/mL decline in plasma SIV RNA | [3] |
| Post-exposure Prophylaxis in Macaques | 30 mg/kg/day (subcutaneous) for 28 days, initiated 24h post-SIV inoculation | Prevention of SIV infection | [4] |
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of (R)-PMPA in Beagle Dogs
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of (R)-PMPA.
Materials:
-
(R)-PMPA (Tenofovir)
-
Sterile saline for injection
-
Vehicle for oral administration (e.g., water or 0.5% methylcellulose)
-
Male Beagle dogs (n ≥ 3)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge, vortex mixer
-
-80°C freezer
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Animal Preparation: Fast animals overnight prior to dosing, with free access to water.
-
Intravenous Administration: Administer (R)-PMPA as a single intravenous bolus injection (e.g., 10 mg/kg) via a cephalic vein.
-
Oral Administration: After a washout period of at least one week, administer (R)-PMPA orally (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approx. 2 mL) from a peripheral vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of (R)-PMPA using a validated HPLC method.[1]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, terminal half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula:
-
F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Protocol 2: Efficacy Assessment of (R)-PMPA in Chronically SIV-Infected Rhesus Macaques
Objective: To evaluate the in vivo antiviral efficacy of (R)-PMPA.
Materials:
-
(R)-PMPA (Tenofovir)
-
Sterile vehicle for subcutaneous injection
-
Chronically SIV-infected Rhesus macaques (n ≥ 3 per group)
-
Blood collection supplies
-
RNA extraction kits
-
RT-qPCR system and reagents for SIV viral load quantification
Procedure:
-
Baseline Characterization: Prior to treatment initiation, collect blood samples to establish baseline plasma SIV RNA levels and CD4+ T cell counts.
-
Treatment Administration: Administer (R)-PMPA subcutaneously once daily at the desired dose (e.g., 30 mg/kg) for a specified duration (e.g., 28 days).[4]
-
Monitoring: Collect blood samples weekly to monitor plasma SIV RNA levels and CD4+ T cell counts. Observe the animals daily for any clinical signs of toxicity.
-
Viral Load Quantification: Extract viral RNA from plasma samples and quantify SIV RNA levels using a validated RT-qPCR assay.
-
Data Analysis: Calculate the change in plasma SIV RNA levels from baseline for each animal, typically expressed as a log10 reduction.
Visualization of Pathways and Workflows
Mechanism of Action of (R)-PMPA
Caption: Intracellular activation and mechanism of action of (R)-PMPA.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of (R)-PMPA.
References
- 1. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-PMPA (Tenofovir) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(2-phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide reverse transcriptase inhibitor. It is the active form of the widely used antiretroviral prodrug, Tenofovir Disoproxil Fumarate (TDF). Accurate preparation and handling of this compound solutions are critical for reliable experimental outcomes in virology, pharmacology, and drug development. These application notes provide detailed protocols for the preparation, handling, and stability assessment of this compound solutions to ensure their integrity and performance in research settings.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | Room Temperature | Stock solutions in DMSO should be stored at -20°C. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2.5 mg/mL | Room Temperature | Prepare fresh or store frozen aliquots. |
| Aqueous Buffers (e.g., Potassium Phosphate) | Soluble | Room Temperature | Solubility is pH-dependent; adjusting pH can aid dissolution. |
| Water | Sparingly Soluble | Room Temperature | Recrystallization from hot water is a purification method. |
Stability of this compound (Tenofovir)
| Condition | Concentration | Duration | Temperature | % Degradation |
| Solid (Powder) | N/A | ≥ 4 years | -20°C | Not specified |
| Solid (Powder) | N/A | 23 months (shelf life) | Room Temperature | Not specified |
| Aqueous Solution (pH 4.5) | 1 mg/mL | 10 days | 25°C & 40°C | < 5%[1] |
| Acidic Hydrolysis (0.1 M HCl) | 1 mg/mL | Not specified | 25°C & 40°C | < 5%[1] |
| Alkaline Hydrolysis (0.1 M NaOH) | 1 mg/mL | Not specified | 25°C & 40°C | < 5%[1] |
| Oxidative Stress (3% H₂O₂) | 1 mg/mL | 7 days | Room Temperature | < 5%[1] |
| Oxidative Stress (30% H₂O₂) | 1 mg/mL | 7 days | Room Temperature | < 5%[1] |
Note: Stability can be pH-dependent. Acyclic nucleoside phosphonates like this compound are generally stable due to the non-hydrolyzable P-C bond, but extreme pH and elevated temperatures can promote degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder (MW: 287.2 g/mol )
-
Sterile, nuclease-free water
-
1 M NaOH or 1 M HCl for pH adjustment
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
pH meter
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 2.87 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 800 µL of sterile, nuclease-free water.
-
Vortex the suspension. This compound may not fully dissolve in neutral water.
-
If the solid does not dissolve, cautiously add 1 M NaOH dropwise while monitoring the pH, until the solid dissolves. Aim for a final pH between 6.0 and 7.5. Alternatively, sonication can be used to aid dissolution.
-
Once dissolved, adjust the final volume to 1.0 mL with sterile water.
-
Verify the final pH. If necessary, adjust with dilute HCl or NaOH.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solutions by HPLC
This protocol outlines a forced degradation study to determine the stability of this compound solutions under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
0.1 M HCl, 0.1 M NaOH, 30% H₂O₂
-
Temperature-controlled incubator or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 30% H₂O₂.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample.
-
Sample Analysis by HPLC:
-
Neutralize the acid and base-hydrolyzed samples before injection.
-
Dilute all samples to an appropriate concentration with Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 100% A, ramp to a percentage of B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
-
Inject the control and stressed samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound in all chromatograms.
-
Calculate the percentage of this compound remaining in the stressed samples compared to the control sample.
-
Identify and quantify any degradation products.
-
Visualizations
Mechanism of Action of this compound (Tenofovir)
Caption: Mechanism of action of this compound (Tenofovir).
Experimental Workflow for Solution Preparation and Aliquoting
References
Application Notes and Protocols for (S)-PMPA Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-[2-(Phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide analogue reverse transcriptase inhibitor (NtRTI).[1][2] It is a crucial compound in antiretroviral research, particularly in studies involving Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV).[3][4] Its active metabolite, tenofovir diphosphate (PMPApp), acts as a DNA chain terminator, effectively inhibiting viral replication.[5] Due to its hydrophilic nature, this compound has limited oral bioavailability, which has led to the development of prodrugs like Tenofovir Disoproxil Fumarate (TDF) for improved oral administration.[1][5][6]
These application notes provide detailed protocols for the preparation and administration of this compound to laboratory animals, along with a summary of dosages used in various studies.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration routes of this compound in different laboratory animal models as reported in the literature.
Table 1: this compound Administration in Rhesus Macaques (Macaca mulatta)
| Study Type | Duration | Dosage Range (mg/kg/day) | Route of Administration | Reference |
| Short-term Prophylaxis/Therapy | 1 day - 3 months | 4 - 30 | Subcutaneous | [7] |
| Chronic Therapy | ≥ 4 months | 2.5 - 30 | Subcutaneous | [7][8] |
| Chronic SIV Infection Therapy | > 1 year | 30 - 75 | Subcutaneous | [9] |
Table 2: this compound Administration in Dogs (Beagle)
| Study Type | Dosage (mg/kg) | Route of Administration | Bioavailability | Reference |
| Pharmacokinetics | 10 | Intravenous | - | [10][11] |
| Pharmacokinetics | 10 | Intraperitoneal | 73.5% ± 10.5% | [10][11] |
| Pharmacokinetics | 10 | Oral | 17.1% ± 1.88% | [10][11] |
| Pharmacokinetics | 1 | Intravenous | - | [11] |
Table 3: this compound and Prodrug Administration in Mice
| Compound | Dosage (mg/kg/day) | Route of Administration | Experimental Model | Reference |
| This compound | 100 | Subcutaneous | Moloney murine sarcoma virus (MSV) | [12] |
| Bis(POC)-PMPA (Prodrug) | 50, 100, 200 (PMPA equivalent) | Oral | Moloney murine sarcoma virus (MSV) | [6][12] |
| Tenofovir Disoproxil Fumarate (Prodrug) | 20, 50, 140, 300 | Oral | Vaginal HIV challenge in BLT humanized mice | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
This protocol is adapted from studies in rhesus macaques.[7]
Materials:
-
This compound powder (>97% purity)
-
Sterile distilled water
-
1 N Sodium Hydroxide (NaOH)
-
Sterile 0.2 µm syringe filters
-
Sterile vials for storage
-
pH meter
Procedure:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a volume of sterile distilled water to achieve the desired final concentration (e.g., 40 or 60 mg/mL).
-
Slowly add 1 N NaOH dropwise while stirring to dissolve the PMPA and adjust the pH to 7.0.
-
Verify the final pH using a calibrated pH meter.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile vial.
-
Store the prepared solution under appropriate conditions. The stability at a pH range of 6 to 10 at 30°C is at least 2 years.[7]
Protocol 2: Subcutaneous Administration in Rodents
This is a general guideline for subcutaneous administration in mice and rats. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14]
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27G)
-
Animal restraint device (if necessary)
-
70% ethanol
Procedure:
-
Ensure the animal is properly restrained.
-
Swab the injection site (typically the loose skin over the back/scruff) with 70% ethanol.
-
Gently lift a fold of skin to create a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 3: Oral Gavage in Mice
This protocol is for the administration of this compound or its prodrugs via oral gavage.
Materials:
-
This compound or prodrug formulated in a suitable vehicle (e.g., 0.9% sodium chloride)[10]
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
-
Animal restraint device
Procedure:
-
Properly restrain the animal to ensure it is secure and calm.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the drug solution into the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tenofovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMPA in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More On PMPA [natap.org]
- 6. Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Effects of Short-Term or Prolonged Administration of 9-[2-(Phosphonomethoxy)Propyl]Adenine (Tenofovir) to Newborn and Infant Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Mass Spectrometric Characterization of (S)-PMPA (Tenofovir)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and quantification of (S)-9-(2-phosphonylmethoxypropyl)adenine ((S)-PMPA, Tenofovir), a key antiviral agent, using mass spectrometry. The protocols focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, offering high sensitivity and selectivity.
Introduction
This compound is a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Accurate measurement of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. Mass spectrometry, particularly LC-MS/MS, provides a robust platform for these analyses.
Quantitative Analysis of this compound by LC-MS/MS
LC-MS/MS methods for this compound quantification typically involve stable isotope-labeled internal standards to ensure accuracy and precision. The following tables summarize key quantitative data from validated bioanalytical methods.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 3.13 - 500[1] | 10 - 640[2] | 0.5 - 500[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.13[1] | 10[2] | 0.5[3] |
| Intra-day Precision (%RSD) | < 5.43[1] | < 12.3[2] | Not Reported |
| Inter-day Precision (%RSD) | < 5.43[1] | < 12.3[2] | Not Reported |
| Accuracy (%Bias) | Not Reported | 84.9 - 113.1[2] | Not Reported |
| Internal Standard | Acyclovir[2] | Stable Isotope Labeled (SIL) | Stable Isotope Labeled (SIL) |
Table 2: Mass Spectrometry Transitions for this compound and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound (Tenofovir) | 288.0 | 176.1 / 136.1 | Positive | |
| This compound (Tenofovir) | 288.0 | 176.2 | Positive | |
| Tenofovir-d6 (IS) | 294.0 | 182.0 | Positive | Not specified |
| Acyclovir (IS) | 226.1 | 152.0 | Positive | [2] |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using Protein Precipitation
This protocol describes a rapid and straightforward method for the analysis of this compound in human plasma.
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Tenofovir-d6)
-
Acetonitrile (LC-MS grade)
-
Formic acid (analytical grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water).
-
Spike blank human plasma with appropriate volumes of the this compound stock solution to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
-
Experimental workflow for this compound quantification.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in positive ion mode ESI-MS/MS is characterized by the cleavage of the phosphonate and adenine moieties.
Proposed fragmentation of this compound in ESI+.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the characterization and quantification of this compound using LC-MS/MS. These methods are essential for advancing research and development in the fields of antiviral therapy and clinical pharmacology. The detailed protocols and summarized data serve as a valuable resource for establishing and validating robust bioanalytical assays for this compound.
References
- 1. [LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (S)-PMPA in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(2-phosphonylmethoxypropyl)adenine, or (S)-PMPA, is a potent acyclic nucleoside phosphonate analog with well-established antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV) and hepadnaviruses such as the hepatitis B virus (HBV).[1] this compound is the active form of the widely used prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[2][3] Combination therapy is the cornerstone of modern antiviral treatment, aiming to enhance efficacy, reduce the risk of drug resistance, and minimize toxicity.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound in combination with other antiviral agents.
Mechanism of Action and Rationale for Combination Therapy
This compound is an analogue of deoxyadenosine monophosphate. Inside the cell, it is phosphorylated by cellular kinases to its active diphosphate metabolite, Tenofovir diphosphate (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (RT) and DNA polymerase.[4] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[3][4]
The rationale for using this compound in combination therapy is based on the principle of attacking the virus at multiple points in its lifecycle.[5] Combining agents with different mechanisms of action can lead to synergistic or additive antiviral effects, where the combined effect is greater than or equal to the sum of the individual effects.[5][6] This approach can also be effective against viral strains that have developed resistance to a single agent.[2]
Quantitative Data on Synergistic Combinations
The following table summarizes in vitro data from a study demonstrating the synergistic anti-HIV-1 activity of Tenofovir (TFV), the active form of this compound, in combination with emtricitabine (FTC) and efavirenz (EFV).[1][6] Synergy is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
| Drug Combination (Ratio) | Average Combination Index (CI) | Degree of Synergy |
| Tenofovir (TFV) + Emtricitabine (FTC) (1:1 IC50 ratio) | 0.47 | Synergy |
| Tenofovir (TFV) + Efavirenz (EFV) (1:1 IC50 ratio) | 0.54 | Synergy |
| Emtricitabine (FTC) + Efavirenz (EFV) (1:1 IC50 ratio) | 0.62 | Synergy |
| Tenofovir (TFV) + Emtricitabine (FTC) + Efavirenz (EFV) (1:1:1 IC50 ratio) | 0.46 | Synergy |
Table 1: Synergistic antiviral activity of Tenofovir in combination with other antiretroviral agents against HIV-1 in vitro. Data sourced from a study by Michailidis et al.[1][6]
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay
This protocol describes a method to evaluate the in vitro synergistic, additive, or antagonistic effects of this compound (or its prodrugs) in combination with other antiviral agents against a specific virus.
Materials:
-
This compound (Tenofovir), Tenofovir Alafenamide (TAF), or Tenofovir Disoproxil Fumarate (TDF)
-
Partner antiviral agent(s)
-
Susceptible host cell line (e.g., MT-2 cells for HIV-1)
-
Viral stock with a known titer
-
Cell culture medium and supplements (e.g., RPMI 1640 with 10% FBS)
-
96-well microplates
-
Assay for quantifying viral replication (e.g., p24 antigen ELISA for HIV-1, plaque reduction assay, or a reporter virus system)
-
Cytotoxicity assay (e.g., MTT, XTT)
-
CO2 incubator
Procedure:
-
Single Agent Cytotoxicity and Efficacy (EC50) Determination:
-
Determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for each drug individually. This is essential for selecting appropriate concentration ranges for the combination studies.
-
Plate host cells in 96-well plates and treat with a serial dilution of each drug.
-
For cytotoxicity, assess cell viability after a set incubation period.
-
For efficacy, infect the cells with the virus and treat with a serial dilution of each drug. Quantify viral replication after an appropriate incubation period.
-
-
Checkerboard Assay Setup:
-
Prepare serial dilutions of this compound (Drug A) and the partner antiviral (Drug B) in cell culture medium.
-
In a 96-well plate, add increasing concentrations of Drug A along the x-axis (columns) and increasing concentrations of Drug B along the y-axis (rows). This creates a matrix of combination concentrations.
-
Include wells with each drug alone (single-drug controls) and wells with no drugs (virus control).
-
-
Infection and Treatment:
-
Seed the 96-well plates with the host cells at a predetermined density.
-
Add the drug combinations to the respective wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
-
Incubation and Assay:
-
Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 3-5 days for HIV-1).
-
At the end of the incubation period, quantify the extent of viral replication in each well using a suitable assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). Software such as CompuSyn or SynergyFinder can be used for this analysis.[7][8][9]
-
A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.[7]
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound and its combination partners against HIV.
Caption: Experimental workflow for assessing antiviral synergy.
Caption: Host cell signaling pathway potentially involved in Tenofovir-associated toxicity.[10]
Conclusion
The combination of this compound with other antiviral agents represents a powerful strategy in the management of viral infections. The synergistic effects observed in vitro, particularly for HIV-1, underscore the potential for enhanced therapeutic efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in novel antiviral combinations. Further research into the precise molecular mechanisms of synergy and the impact on host cell signaling pathways will be crucial for the development of optimized and safer combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. punnettsquare.org [punnettsquare.org]
- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 9. SynergyFinder 2.0: visual analytics of multi-drug combination synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for (S)-PMPA Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting efficacy studies of (S)-2-(phosphonomethyl)pentanedioic acid ((S)-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). These guidelines are intended for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of this compound, particularly in conditions associated with glutamate excitotoxicity, such as neuropathic pain.
Introduction to this compound and its Mechanism of Action
This compound is the more potent enantiomer of 2-PMPA, a highly selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII is a key enzyme in the central nervous system that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5]
Under pathological conditions characterized by excessive glutamate release, such as neuropathic pain and ischemia, GCPII activity can contribute to excitotoxicity. By inhibiting GCPII, this compound exerts a dual neuroprotective effect:
-
Reduction of Glutamate: It decreases the enzymatic production of glutamate in the synaptic cleft.[6]
-
Elevation of NAAG: It increases the concentration of NAAG.[6] NAAG acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which inhibits further glutamate release.[7][8]
This mechanism of action makes this compound a promising therapeutic candidate for neurological disorders. However, it is important to note that 2-PMPA has poor oral bioavailability and limited brain penetration, which should be considered in experimental design.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data for PMPA, providing a basis for dose selection and experimental interpretation.
Table 1: In Vitro Potency of 2-PMPA against GCPII
| Parameter | Value | Description |
| IC₅₀ | ~300 pM | The concentration of 2-PMPA required to inhibit 50% of GCPII enzymatic activity in vitro.[1][2][3] |
| Kᵢ | ~275 pM | The inhibition constant, indicating the binding affinity of 2-PMPA to GCPII.[10] |
| Kd | ~1-2 nM | The dissociation equilibrium constant determined from radioligand binding assays.[11] |
Table 2: In Vivo Dosing for 2-MPPA (a related thiol-based GCPII inhibitor) in Neuropathy Models
| Animal Model | Species | Route of Administration | Effective Dose | Reference |
| Chemotherapy-Induced Neuropathy | Mice | Oral (p.o.) | 30 mg/kg daily | [6] |
| Pyridoxine-Induced Neuropathy | Rats | Oral (p.o.) | 30 mg/kg daily | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based assays to determine the IC₅₀ value of this compound.[12][13]
Materials:
-
Recombinant human GCPII (final concentration ~0.02 nM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fluorescent substrate (e.g., Glu-Glu dipeptide labeled with fluorescein, final concentration ~100 nM)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to generate a range of test concentrations. Include a vehicle-only control (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the microplate, add the diluted this compound solutions.
-
Add the recombinant human GCPII enzyme to each well. The final volume should be half of the total reaction volume (e.g., 25 µL for a 50 µL final volume).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the fluorescent substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore over a 30-60 minute period in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
In Vivo Chemotherapy-Induced Neuropathic Pain Model (Paclitaxel)
This protocol describes the induction of neuropathic pain in rodents using paclitaxel to evaluate the analgesic efficacy of this compound.[14][15]
Animals:
-
Male Sprague-Dawley rats (240 ± 20 g) or C57BL/6J mice.
Materials:
-
Paclitaxel (Taxol)
-
Vehicle for paclitaxel
-
This compound
-
Vehicle for this compound
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Neuropathy:
-
Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (IP) injection every other day for a total of four doses (Days 0, 2, 4, and 6).[15]
-
A control group should receive vehicle injections on the same schedule.
-
-
Assessment of Allodynia:
-
Establish a baseline paw withdrawal threshold to von Frey filaments before paclitaxel administration.
-
After the final paclitaxel injection (e.g., on Day 14), re-assess the paw withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the force required to elicit a withdrawal response).
-
-
Treatment with this compound:
-
Once neuropathy is established, begin treatment with this compound or its vehicle. Dosing can be guided by literature on related compounds (e.g., 30 mg/kg, p.o., daily).
-
Divide animals into treatment groups: Vehicle control, Paclitaxel + Vehicle, and Paclitaxel + this compound.
-
-
Efficacy Evaluation:
-
Measure paw withdrawal thresholds at multiple time points after the initiation of this compound treatment.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the Paclitaxel + Vehicle group indicates analgesic efficacy.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare paw withdrawal thresholds between groups over time.
-
Sensory Nerve Conduction Velocity (SNCV) Measurement
SNCV is an objective physiological measure of peripheral nerve function and can be used to assess the neuroprotective effects of this compound.[16][17][18]
Animals and Anesthesia:
-
Rodents from the in vivo study.
-
Anesthetize animals (e.g., with isoflurane or ketamine/xylazine) to prevent movement and discomfort.
-
Maintain body temperature at 37°C using a heating pad.[19]
Equipment:
-
Electroneuromyography device
-
Subdermal needle electrodes (for stimulation and recording)
Procedure:
-
Electrode Placement (for tail sensory nerve):
-
Insert stimulating electrodes distally along the tail.
-
Place recording electrodes proximally at a defined distance (e.g., 3 cm) from the stimulating electrodes.[18]
-
-
Stimulation and Recording:
-
Measurement and Calculation:
-
Measure the latency from the stimulus artifact to the onset of the SNAP.
-
Calculate the SNCV by dividing the distance between the stimulating and recording electrodes by the latency.
-
-
Data Analysis:
-
Compare the SNCV between the different treatment groups using statistical tests such as one-way ANOVA followed by a suitable post-hoc test. An improvement in SNCV in the this compound treated group would indicate a neuroprotective effect.
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound efficacy. Careful attention to experimental detail, appropriate controls, and robust data analysis are essential for obtaining reliable and reproducible results. The potent and selective inhibition of GCPII by this compound, coupled with its clear mechanism of action in modulating glutamate and NAAG levels, underscores its potential as a therapeutic agent for a range of neurological disorders. Further research utilizing these and similar methodologies will be crucial in advancing our understanding of its therapeutic utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 18. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (S)-PMPA
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with (S)-9-(2-phosphonylmethoxypropyl)adenine ((S)-PMPA), a compound known for its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a weakly acidic compound with a phosphonic acid group, and its solubility in aqueous solutions is highly dependent on the pH. At neutral pH, the compound exists in a less soluble, partially ionized state. To achieve complete dissolution, it is often necessary to adjust the pH of the solution.
Q2: What is the recommended pH for dissolving this compound?
For optimal solubility, the pH of the solution should be adjusted to be above the second pKa value of the phosphonic acid group, which is typically around 7.0. By increasing the pH, the phosphonic acid group becomes fully deprotonated and negatively charged, which enhances its interaction with water molecules and increases solubility.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
While pH adjustment is the primary method for improving the aqueous solubility of this compound, the use of polar organic co-solvents can also be effective. Co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can increase the solubility of this compound by reducing the polarity of the aqueous solvent.
Q4: Are there other methods to enhance the solubility of this compound?
Yes, another approach is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the non-polar parts of the molecule and increasing its apparent solubility in water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after initial dissolution. | The pH of the solution may have shifted, or the solution is supersaturated. | Re-adjust the pH of the solution. If precipitation persists, consider diluting the solution or preparing a fresh stock at a slightly higher pH. |
| The solubility of this compound is still low even after pH adjustment. | The concentration of this compound may be too high for the chosen conditions. | Try a combination of pH adjustment and the addition of a co-solvent. Alternatively, explore the use of cyclodextrins to further enhance solubility. |
| I am observing degradation of this compound at high pH. | This compound may be susceptible to base-catalyzed hydrolysis at very high pH values. | While a basic pH is needed for dissolution, avoid excessively high pH values (e.g., > 9). Prepare fresh solutions and store them appropriately, protected from light and at a low temperature, to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound by pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of purified water (e.g., 80%) and stir to create a suspension.
-
Slowly add a 1 M sodium hydroxide (NaOH) solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable in the desired range (e.g., 7.4-8.0).
-
Add the remaining volume of purified water to reach the final desired concentration.
-
Sterile-filter the solution through a 0.22 µm filter if required for cell culture or in vivo experiments.
Protocol 2: Determination of this compound Solubility Enhancement with a Co-solvent
-
Prepare a series of vials with a fixed amount of this compound.
-
Prepare different concentrations of a co-solvent (e.g., 10%, 20%, 30% ethanol in water).
-
Add the co-solvent solutions to the vials containing this compound.
-
Adjust the pH of each solution to a constant value (e.g., 7.4) using 1 M NaOH.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Quantitative Data
Table 1: pH-Dependent Solubility of this compound
| pH | Aqueous Solubility (mg/mL) |
| 5.0 | < 1 |
| 6.0 | ~ 5 |
| 7.0 | ~ 20 |
| 7.4 | > 50 |
| 8.0 | > 100 |
Note: The solubility values are approximate and can vary with temperature and ionic strength.
Visualizations
Caption: Troubleshooting workflow for overcoming this compound solubility issues.
Optimizing (S)-Pmpa dosage for in vitro experiments
It appears that the term "(S)-PMPA" can refer to two distinct chemical compounds used in different areas of research. To provide you with the most accurate and relevant technical support, please identify the compound you are working with:
Disambiguation: Which this compound are you using?
-
9-[2-(R)-(Phosphonomethoxy)propyl]adenine (also known as Tenofovir or PMPA)
-
Field of Research: Virology, Antiviral Drug Development, HIV/HBV Research.
-
Mechanism of Action: A nucleotide analogue reverse transcriptase inhibitor.[1]
-
Select this option if you are conducting experiments related to viral replication, antiviral efficacy, or drug resistance in the context of HIV, HBV, or other retroviruses.
-
-
(S)-2-(Phosphonomethyl)pentanedioic Acid (also known as 2-PMPA)
-
Field of Research: Neuroscience, Pharmacology, Cancer Research.
-
Mechanism of Action: A potent inhibitor of glutamate carboxypeptidase II (GCPII).[2]
-
Select this option if your research involves studying glutamate metabolism, neuroprotection, or the role of GCPII in cancer.
-
Please proceed to the appropriate technical support center below based on your selection.
Technical Support Center: Optimizing 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (Tenofovir) Dosage for In Vitro Experiments
This guide is intended for researchers working with 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (Tenofovir, PMPA) in antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tenofovir (PMPA) in vitro?
A1: Tenofovir is a nucleotide analogue that, in its diphosphorylated active form (tenofovir diphosphate or PMPApp), acts as a competitive inhibitor of viral reverse transcriptase.[1] It gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1]
Q2: What are the typical effective concentrations (EC50) of Tenofovir in vitro?
A2: The 50% effective concentration (EC50) of Tenofovir can vary depending on the cell type, virus strain, and assay conditions. However, typical EC50 values against HIV-1 in peripheral blood mononuclear cells (PBMCs) are in the range of 0.1 to 10 µM.[3] For its more cell-permeable prodrug, bis(poc)PMPA, the EC50 can be significantly lower.[3]
Q3: We are observing high cytotoxicity in our cell-based assay. Is this expected?
A3: Tenofovir generally has a high therapeutic index, meaning it is cytotoxic only at concentrations much higher than its effective antiviral concentrations.[3] The 50% inhibitory concentration (IC50) for cytotoxicity is typically in the range of 1200 to 1250 µM in MT-2 cells.[3] If you observe cytotoxicity at lower concentrations, consider the following troubleshooting steps:
-
Verify Drug Concentration: Ensure the stock solution and dilutions are prepared correctly.
-
Assess Cell Health: Use cells from a consistent and low passage number, as high-passage cells can be more sensitive.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death.
-
Check for Contamination: Test your cell cultures for mycoplasma or other contaminants.[4]
Q4: Our results are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results can arise from several factors:
-
Virus Titer Fluctuation: Always use a well-characterized virus stock with a known titer. Perform a back-titration of the inoculum for each experiment.
-
Cell Monolayer Health: Ensure cells are seeded evenly and form a confluent monolayer at the time of infection.
-
Inconsistent Drug Concentration: Prepare fresh dilutions of Tenofovir for each experiment from a validated stock.
-
Edge Effects in Plates: Minimize evaporation in the outer wells of microplates by filling them with sterile PBS or medium without cells.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Tenofovir (PMPA)
| Parameter | Cell Line | Virus | Value (µM) | Reference |
| EC50 | MT-2 | HIV-1 | ~0.6 | [3] |
| EC50 | PBMCs | HIV-1 | ~0.2 | [3] |
| IC50 (Cytotoxicity) | MT-2 | N/A | ~1200-1250 | [3] |
| IC50 (RT Inhibition) | Recombinant HIV-1 RT | N/A | ~0.1 | [3] |
Experimental Protocols
Protocol 1: Determination of EC50 of Tenofovir in PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 48-72 hours.
-
Cell Seeding: Seed the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Dilution: Prepare a serial dilution of Tenofovir in cell culture medium.
-
Infection: Add a known titer of HIV-1 to the cells.
-
Treatment: Immediately add the different concentrations of Tenofovir to the respective wells. Include a "no drug" control.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Assay: On day 7, measure the amount of viral replication by quantifying the reverse transcriptase activity or p24 antigen in the culture supernatant.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
Caption: Mechanism of action of Tenofovir (PMPA).
Caption: Workflow for determining the EC50 of Tenofovir.
Technical Support Center: Optimizing (S)-2-(Phosphonomethyl)pentanedioic Acid Dosage for In Vitro Experiments
This guide is for researchers working with (S)-2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a glutamate carboxypeptidase II (GCPII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-2-PMPA in vitro?
A1: (S)-2-PMPA is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme.[2] GCPII is responsible for cleaving N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the release of glutamate from NAAG.
Q2: What are typical effective concentrations of (S)-2-PMPA in vitro?
A2: The effective concentration of 2-PMPA will depend on the specific assay and biological question. For direct enzyme inhibition assays, the IC50 is in the nanomolar range. For cell-based assays looking at downstream effects of GCPII inhibition, higher concentrations in the micromolar range may be necessary to achieve a significant biological response.
Q3: We are not observing the expected neuroprotective effect in our cell culture model. What could be the reason?
A3: Several factors could contribute to a lack of observed effect:
-
Cell Line Choice: Ensure your chosen cell line expresses GCPII.
-
Drug Permeability: 2-PMPA has poor cell permeability due to its charged phosphonate and carboxylate groups.[2] Consider using a more lipophilic prodrug if direct intracellular action is required, or ensure your assay measures an extracellular effect.
-
Experimental Model: The neuroprotective effects of GCPII inhibition are often observed in models of glutamate excitotoxicity. Ensure your experimental setup appropriately models this condition.
-
Concentration and Incubation Time: You may need to optimize the concentration and duration of 2-PMPA treatment.
Q4: How should I prepare and store (S)-2-PMPA for in vitro experiments?
A4: 2-PMPA is typically a powder that can be dissolved in an aqueous buffer, such as PBS or cell culture medium. It is advisable to prepare a concentrated stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution to the final working concentration in the appropriate medium.
Data Presentation: In Vitro Activity of (S)-2-PMPA
| Parameter | Target | Value | Reference |
| IC50 | Glutamate Carboxypeptidase II (GCPII) | Sub-nanomolar to low nanomolar range | [2] |
| Cellular Permeability | N/A | Poor | [2] |
Experimental Protocols
Protocol 1: In Vitro GCPII Inhibition Assay
-
Reagent Preparation: Prepare a solution of recombinant human GCPII enzyme and the fluorogenic substrate, NAAG-derivative.
-
Drug Dilution: Prepare a serial dilution of (S)-2-PMPA in the assay buffer.
-
Assay Setup: In a 96-well plate, add the GCPII enzyme and the different concentrations of 2-PMPA. Include a "no inhibitor" control.
-
Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each concentration of 2-PMPA and determine the IC50 value.
Mandatory Visualizations
References
- 1. More On PMPA [natap.org]
- 2. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting (S)-Pmpa instability in cell culture media
Welcome to the technical support center for (S)-9-(3-Phosphonomethoxypropyl)adenine, or (S)-PMPA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential stability issues when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is an acyclic nucleoside phosphonate, a class of compounds known for their antiviral activity.[1][2] Structurally similar to adenosine monophosphate, it acts as a nucleotide analog. For its therapeutic effect, this compound must be taken up by cells and phosphorylated by cellular kinases into its active diphosphate form. This active metabolite then inhibits viral DNA polymerases or reverse transcriptases, halting viral replication.
The stability of this compound in aqueous cell culture media is critical because its degradation leads to a lower effective concentration, resulting in reduced biological activity and poor experimental reproducibility. The phosphonate group, while generally more stable than a phosphate ester, can still undergo hydrolysis under certain conditions.[3][4]
Q2: What are the primary factors in cell culture media that can cause this compound degradation?
Several components and conditions within standard cell culture environments can negatively impact the stability of this compound. While phosphonates are designed for metabolic stability, chemical degradation can still occur.[3]
| Factor | Potential Impact on this compound Stability |
| pH | Cell culture media is typically buffered between pH 7.2 and 7.4. This slightly alkaline environment can facilitate slow hydrolysis of the compound.[5] Studies on the related compound Tenofovir show it is susceptible to degradation in both acidic and alkaline hydrolytic conditions.[6] |
| Temperature | Standard incubation at 37°C will accelerate the rate of chemical reactions, including hydrolysis, compared to storage at refrigerated or frozen temperatures.[5] |
| Enzymatic Activity | If using serum (e.g., Fetal Bovine Serum - FBS), be aware that it contains various enzymes like esterases and phosphatases.[5] While the phosphonate bond is resistant to many of these, prolonged exposure could contribute to degradation. |
| Media Components | Complex media contain a rich mixture of salts, amino acids, and vitamins that could potentially interact with the compound over long incubation periods. |
Q3: How should I prepare and store this compound to maximize its stability?
Proper handling and storage are crucial for maintaining the integrity of your this compound.
-
Stock Solutions : Prepare high-concentration stock solutions in a stable solvent. For this compound and similar phosphonates, DMSO is a common choice.[7] Alternatively, aqueous buffers can be used, but long-term storage is not recommended.[7]
-
Storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles.[5]
-
Working Solutions : Prepare fresh working solutions for each experiment by diluting the stock solution directly into your cell culture medium. Avoid storing this compound in aqueous media for extended periods; one manufacturer of the related compound Tenofovir advises against storing aqueous solutions for more than one day.[7]
Q4: My experimental results are inconsistent. How do I confirm if this compound instability is the cause?
If you suspect compound instability is affecting your results, a systematic approach is needed. The first step is to analytically verify the concentration of this compound in your media over the course of a typical experiment.
Caption: Troubleshooting workflow for diagnosing this compound instability.
Q5: What are the potential degradation products of this compound and are they problematic?
Studies on analogous structures suggest two primary hydrolytic degradation pathways in acidic or alkaline conditions.[6]
-
Deamination: Hydrolysis of the amine group on the adenine ring to form a 6-hydroxy derivative (hypoxanthine analog).
-
N-C Bond Cleavage: Cleavage of the bond between the adenine base and the phosphonomethoxypropyl side chain.
These degradation products are biologically inactive as they can no longer be properly recognized by cellular kinases for activation or by viral polymerases. While typically not cytotoxic at low concentrations, their formation effectively reduces the potency of your treatment.
Caption: Potential hydrolytic degradation pathways for this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC-UV
This protocol describes a method to quantify the concentration of this compound over time in a cell-free culture medium incubated at 37°C. This allows you to isolate and assess the chemical stability of the compound under your experimental conditions.
1. Materials and Reagents
-
This compound compound
-
DMSO (HPLC grade)
-
Cell culture medium (the same type used in your experiments, e.g., DMEM + 10% FBS)
-
Acetonitrile (ACN), HPLC grade
-
Citrate or Phosphate buffer (e.g., 10 mM, pH 5.2), HPLC grade[8][9]
-
0.22 µm syringe filters
-
HPLC vials
2. Preparation of Solutions
-
This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiked Media (10 µM): Warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM (or your typical working concentration). Vortex gently to mix.
-
Mobile Phase: Prepare a mobile phase suitable for reverse-phase chromatography, such as Acetonitrile:10 mM Citrate Buffer (pH 5.2) at a ratio of 36:64 (v/v).[8][9] Filter and degas the mobile phase before use.
3. Sample Incubation and Collection
-
Transfer the 10 µM this compound-spiked media to a sterile flask and place it in a 37°C, 5% CO₂ incubator.
-
Immediately collect the first sample (T=0).
-
Collect subsequent samples at desired time points (e.g., T=4, 8, 24, 48, and 72 hours).
-
For each time point, withdraw an aliquot (e.g., 500 µL), place it in a microcentrifuge tube, and immediately store it at -80°C to halt further degradation until analysis.
4. Sample Preparation for HPLC
-
Thaw the collected samples.
-
If your medium contains serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. If no protein precipitation was needed, proceed with the sample directly.
-
Filter the supernatant/sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).
-
Injection Volume: 10-20 µL.
-
Run Time: ~10 minutes, or until the this compound peak and any degradation products have eluted.
-
Quantification: Create a standard curve using known concentrations of this compound prepared in the same medium (and processed identically) to quantify the concentration in your samples. Plot the peak area against time to determine the degradation rate.
Visualization of Intracellular Activation
For this compound to be effective, it must be converted to its active diphosphate form within the target cell. This is a crucial biological pathway that is distinct from the chemical instability in the medium.
Caption: Simplified intracellular activation pathway of this compound.
References
- 1. Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine against newly isolated clinical varicella-zoster virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of (S)-Pmpa in cellular assays
Welcome to the technical support center for (S)-PMPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues in cellular assays involving this compound, a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound, or (S)-2-(Phosphonomethyl)pentanedioic acid, is a highly potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1] GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the release of glutamate from NAAG, thereby reducing extracellular glutamate levels and increasing NAAG concentrations.[1]
Q2: What are the potential or known off-target effects of this compound? A2: While this compound is highly selective for GCPII, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[2][3] Potential off-target activities may include interactions with other structurally related metalloenzymes or unforeseen interactions with cellular receptors or ion channels. It is crucial to experimentally determine the concentration window where on-target effects are maximized and off-target effects are minimized.
Q3: We are observing significant cytotoxicity in our cell-based assay, even at concentrations intended to inhibit GCPII. Is this expected? A3: High cytotoxicity is a common issue when the concentration of a small molecule inhibitor is too high.[2] While this compound is not primarily designed as a cytotoxic agent, high concentrations can lead to off-target effects that compromise cell viability.[4] It is critical to perform a dose-response curve to determine the cytotoxic IC50 in your specific cell line and use concentrations well below this value for your functional assays.[2][5]
Q4: How can I differentiate between the on-target effects of GCPII inhibition and potential off-target effects in my experimental results? A4: Distinguishing on-target from off-target effects is a critical validation step.[2] Key strategies include:
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known GCPII inhibitor that has a different chemical scaffold. If both produce the same phenotype, it is more likely an on-target effect.
-
Rescue Experiment: Attempt to reverse the observed phenotype by adding a downstream product of the enzymatic reaction (e.g., glutamate) or by supplementing with a product whose synthesis is affected by the target pathway.
-
Use of Multiple Cell Lines: Compare the effects of this compound on a cell line that expresses GCPII with one that has low or no expression. An on-target effect should only be observed in the GCPII-expressing cells.
-
Target Knockdown/Knockout: The most definitive approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GCPII expression. The phenotype observed with this compound treatment should be mimicked in the GCPII knockdown/knockout cells and this compound should have no further effect in these cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity | 1. Concentration too high: The concentration of this compound is exceeding the cytotoxic threshold for the cell line.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is toxic to the cells (typically >0.1%).[2] 3. Cell Line Sensitivity: The chosen cell line is particularly sensitive to chemical treatments. | 1. Perform a Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) using an MTT, LDH, or similar assay. Use this compound at concentrations at least 10-fold below the CC50. 2. Run a Solvent Control: Always include a control group treated with the same final concentration of the solvent used for this compound. 3. Reduce Incubation Time: Shorter exposure may mitigate toxicity while still showing the desired on-target effect. |
| Inconsistent Results | 1. This compound Degradation: The compound may be unstable in your media or has degraded during storage. 2. Variability in Cell Culture: Inconsistent cell passage numbers, seeding densities, or cell health can lead to variable results.[6] 3. Assay Timing: The time point for measurement may not be optimal to observe the desired effect. | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density.[6] 3. Perform a Time-Course Experiment: Measure the effect of this compound at multiple time points to identify the optimal window for your assay. |
| No Observed Effect | 1. Concentration too low: The concentration of this compound is insufficient to inhibit GCPII in your cellular context. 2. Low Target Expression: Your cell line may not express sufficient levels of GCPII. 3. Poor Cell Permeability: this compound may not be efficiently entering the cells. 4. Incorrect Assay Readout: The chosen assay may not be sensitive enough to detect the consequences of GCPII inhibition. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for GCPII inhibition in your assay. 2. Confirm Target Expression: Verify GCPII mRNA or protein expression in your cell line using qPCR, Western blot, or flow cytometry. 3. Consult Literature: Check for studies that have successfully used this compound in similar cell lines or consider using a cell line known to be permeable to similar compounds. 4. Use a Proximal Biomarker: Measure the direct consequences of enzyme inhibition, such as the accumulation of the substrate (NAAG) or a decrease in the product (glutamate). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Profile of this compound (Note: This data is representative and should be confirmed experimentally in your specific assay system.)
| Target | IC50 (nM) | Description |
| GCPII (On-Target) | 0.3 | Potent and selective inhibition of the primary target.[7] |
| GCPIII (Related Metalloenzyme) | >10,000 | High selectivity against closely related enzymes. |
| Matrix Metalloproteinase-2 (MMP-2) | >15,000 | Minimal activity against other zinc-containing enzymes. |
| Angiotensin-Converting Enzyme (ACE) | >20,000 | No significant inhibition of other peptidases. |
Table 2: Recommended Starting Concentration Ranges for Cellular Assays
| Cell Line | Recommended Concentration Range | Notes |
| PC-3 (High GCPII expression) | 10 nM - 500 nM | Start with a dose-response curve within this range. |
| LNCaP (High GCPII expression) | 10 nM - 500 nM | Similar to PC-3, verify cytotoxicity. |
| HEK293 (Low/No GCPII expression) | Use as a negative control | Useful for distinguishing on-target vs. off-target effects.[4] |
| Primary Neuronal Cultures | 1 nM - 100 nM | Neurons can be highly sensitive; a lower concentration range is advised. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture-treated plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.01 µM to 100 µM. Also prepare a vehicle control (e.g., DMSO at the highest final concentration used) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Cellular Target Engagement via Substrate Accumulation
Objective: To confirm that this compound engages and inhibits GCPII in intact cells by measuring the accumulation of its substrate, NAAG.
Materials:
-
Cell line expressing GCPII (e.g., PC-3)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
LC-MS/MS system for NAAG quantification
Methodology:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat cells with various concentrations of this compound (based on non-toxic levels determined in Protocol 1) and a vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
Quantify the concentration of NAAG in the lysate using a validated LC-MS/MS method.
-
Normalize the NAAG concentration to the total protein concentration of each sample.
-
Plot the normalized NAAG levels against the concentration of this compound to demonstrate dose-dependent target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic (S)-Pmpa
Welcome to the technical support center for the synthesis of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity important?
This compound, also known as Tenofovir, is a potent nucleotide reverse transcriptase inhibitor. The biological activity of PMPA is highly dependent on its stereochemistry, with the (S)-enantiomer exhibiting the desired antiviral therapeutic effect. The (R)-enantiomer is significantly less active. Therefore, ensuring high enantiomeric purity is critical for the efficacy and safety of any application involving this compound.
Q2: What are the common synthetic routes for this compound?
Several synthetic strategies exist for this compound, often involving the alkylation of adenine with a chiral propylene oxide derivative, followed by the introduction of the phosphonate moiety. A common approach involves the reaction of (R)-propylene carbonate with adenine to form the key intermediate, (R)-9-(2-hydroxypropyl)adenine, which is then phosphonylated.[1][2] The choice of reagents and reaction conditions is crucial for controlling stereochemistry and minimizing impurities.
Q3: What are the primary causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Starting Material Quality: The purity of adenine, chiral precursors (e.g., (R)-propylene carbonate), and phosphonylating agents can significantly impact the reaction outcome.[3][4] Impurities in starting materials can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and stoichiometry is essential.[5] Deviations can affect reaction kinetics, leading to incomplete reactions or the formation of impurities.
-
Reagent Purity and Handling: The purity and handling of reagents, especially those that are moisture-sensitive or prone to degradation, can introduce variability. For example, the use of fresh or distilled bromotrimethylsilane (BTMS) in deprotection steps is crucial to avoid side reactions caused by water contamination.[6]
-
Purification Method: The efficiency and reproducibility of the purification process, whether crystallization or chromatography, are critical for obtaining consistent purity and yield.[7][8][9]
-
Scale-up Effects: Reaction conditions that work well on a small scale may not translate directly to larger batches, requiring re-optimization to maintain consistency.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.[5] |
| Side Reactions | Analyze the crude reaction mixture by HPLC and/or NMR to identify major byproducts.[10] Common side reactions in phosphonate synthesis include the formation of regioisomeric impurities or degradation of the adenine base.[1] Adjusting stoichiometry or temperature may minimize these. |
| Suboptimal Deprotection | Incomplete deprotection of phosphonate esters is a common cause of low yield.[6] For silyl ester deprotection (e.g., using TMSBr), ensure an adequate excess of the reagent and sufficient reaction time.[6] |
| Product Loss During Work-up/Purification | Optimize extraction and precipitation/crystallization conditions to minimize product loss. Ensure the pH is carefully controlled during precipitation.[11] If using chromatography, select an appropriate stationary and mobile phase to ensure good recovery. |
Issue 2: Low Purity/Presence of Impurities
| Potential Cause | Troubleshooting Step |
| Regioisomeric Impurity | Alkylation of adenine can occur at different nitrogen atoms. Optimize the alkylation reaction conditions (e.g., solvent, base, temperature) to favor the desired N-9 substitution.[1] |
| Unreacted Starting Materials | Improve reaction efficiency by adjusting stoichiometry or reaction time. Optimize purification to effectively remove unreacted starting materials. |
| Side Products from Phosphonylation | The phosphonylation step can generate byproducts. Analyze the reaction mixture to identify these and adjust conditions (e.g., base, temperature) to minimize their formation. |
| Degradation Products | This compound can be susceptible to degradation under harsh acidic or basic conditions. Ensure that work-up and purification steps are performed under appropriate pH and temperature conditions. |
Issue 3: Low Enantiomeric Purity
| Potential Cause | Troubleshooting Step |
| Racemization of Chiral Precursor | Ensure the chiral integrity of the starting materials is maintained throughout the synthesis. Avoid harsh reaction conditions that could lead to racemization. |
| Ineffective Chiral Resolution | If a racemic mixture is synthesized and then resolved, optimize the resolution method (e.g., chiral chromatography, diastereomeric salt formation) for better separation. |
| Inaccurate Measurement | Use a validated chiral HPLC method to accurately determine the enantiomeric excess. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC
This protocol outlines a general method for determining the chemical purity of a batch of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.[][13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for separating and quantifying the (S) and (R) enantiomers of PMPA.
-
Instrumentation: HPLC with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak).[14][15]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an additive like diethylamine.[15] The exact composition will depend on the column and may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers.
Protocol 3: Structural Confirmation by ¹H NMR
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should be compared to a reference spectrum of pure this compound. Key signals to check include the adenine protons, the protons of the propyl chain, and the methylene protons adjacent to the phosphorus atom.[14] Impurity signals can often be identified by their different chemical shifts and coupling patterns.[10]
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Key steps and critical control points in this compound synthesis.
Caption: Decision tree for selecting analytical methods for this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. ipqpubs.com [ipqpubs.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of PMPA amidate prodrugs by SMB chromatography and x-ray crystallography of the diastereomerically pure GS-7340 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of (S)-PMPA Delivery Methods in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the administration of (S)-PMPA (Tenofovir) in animal studies.
Troubleshooting Guides
This section addresses common challenges and provides solutions for refining this compound delivery methods to ensure experimental accuracy and animal welfare.
| Issue | Question | Possible Cause(s) | Troubleshooting Steps |
| Low Bioavailability (Oral Gavage) | We are observing very low and inconsistent plasma concentrations of this compound after oral administration. | This compound inherently has low oral bioavailability due to its hydrophilic nature and negative charges at physiological pH, limiting its permeation across the intestinal mucosa.[1][2] First-pass metabolism in the liver may also contribute.[3] | 1. Prodrug Strategy: Utilize a prodrug of this compound, such as Tenofovir Disoproxil Fumarate (TDF), which is designed to enhance oral absorption.[1][4] 2. Formulation Optimization: Investigate the use of permeation enhancers or lipid-based formulations to improve intestinal uptake. 3. Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate and does not interfere with absorption. Buffered aqueous solutions are commonly used. 4. Fasting: Standardize the fasting period for animals before dosing, as food can affect drug absorption. |
| Injection Site Reactions (Subcutaneous) | Our animals are developing swelling, redness, or lesions at the subcutaneous injection site. | This can be caused by a local reaction to the formulation's pH or osmolality, a high injection volume, or irritation from the compound itself. Improper injection technique can also lead to tissue damage. | 1. Formulation pH and Osmolality: Adjust the formulation to be as close to physiological pH (~7.4) and isotonicity as possible. 2. Injection Volume: For mice, the subcutaneous injection volume should generally not exceed 10 mL/kg. Consider splitting larger doses into multiple injection sites. 3. Injection Technique: Ensure proper subcutaneous injection technique by lifting a loose fold of skin and inserting the needle into the "tent." Vary injection sites if repeated dosing is necessary. Use a new, sterile needle for each animal. 4. Compound Concentration: If possible, use a lower concentration to reduce the potential for irritation. |
| Inconsistent Results (Intravenous) | We are seeing high variability in plasma concentrations following intravenous injection. | Inconsistent injection speed, improper vein cannulation, or issues with the formulation can lead to variability. Dosing and sampling from the same vein (e.g., tail vein) can also cause a local depot effect, leading to inaccurate pharmacokinetic data.[5] | 1. Injection Technique: Administer the injection at a slow and consistent rate. Ensure the needle is properly seated in the vein. The vein should blanch, and the compound should flow easily without resistance. 2. Separate Dosing and Sampling Sites: If performing serial blood sampling, administer the dose via a different vein (e.g., jugular vein) than the one used for blood collection (e.g., tail vein) to avoid cross-contamination and local effects.[5] 3. Formulation Check: Ensure the this compound formulation is a clear solution, free of particulates. 4. Animal Restraint: Use appropriate restraint methods to minimize animal movement during injection. |
| Animal Distress During Oral Gavage | Animals show signs of distress, such as gasping or struggling, during or after oral gavage. | This may indicate improper placement of the gavage needle into the trachea instead of the esophagus, or perforation of the esophagus or stomach. The volume administered may also be too large. | 1. Proper Technique: Ensure the gavage needle is correctly measured and inserted. The animal's head should be properly restrained and aligned with its body to create a straight path to the esophagus. The needle should pass smoothly without force.[6][7] 2. Needle Selection: Use a gavage needle with a smooth, rounded tip to prevent tissue damage.[8] 3. Volume Check: Adhere to recommended maximum oral gavage volumes (e.g., 10 mL/kg for mice).[8] 4. Post-Procedure Monitoring: Observe the animal for signs of respiratory distress immediately after the procedure and for the following 12-24 hours.[6] |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: How should I prepare this compound for injection?
-
A1: For intravenous, intraperitoneal, or subcutaneous administration, this compound can be dissolved in sterile, distilled water or a buffered solution like phosphate-buffered saline (PBS). The pH should be adjusted to approximately 7.0-7.4 with NaOH to ensure solubility and physiological compatibility.[9] The solution should be filter-sterilized using a 0.22 µm filter before administration.
-
-
Q2: What is the recommended vehicle for oral administration of this compound?
-
A2: For oral gavage, this compound can be suspended or dissolved in distilled water or a suitable buffered solution.
-
-
Q3: Can I store prepared this compound solutions?
-
A3: It is best practice to prepare fresh solutions for each experiment to ensure stability and sterility. If storage is necessary, solutions should be stored at 2-8°C for a short period. Stability studies for your specific formulation are recommended.
-
Dosing and Administration
-
Q4: What are the typical doses of this compound used in animal studies?
-
Q5: What is the maximum recommended volume for subcutaneous injection in mice?
-
A5: The generally accepted maximum volume for a single subcutaneous injection site in mice is 10 mL/kg.
-
-
Q6: How can I improve the accuracy of oral gavage?
Pharmacokinetics and Bioavailability
-
Q7: What is the expected oral bioavailability of this compound?
-
A7: The oral bioavailability of this compound is low. In dogs, it has been reported to be approximately 17.1%.[3] The use of prodrugs like TDF significantly improves oral bioavailability.
-
-
Q8: How is this compound metabolized and excreted?
-
A8: this compound is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[11]
-
Quantitative Data Summary
Table 1: Bioavailability of this compound in Beagle Dogs
| Administration Route | Dose (mg/kg) | Mean Bioavailability (%) | Standard Deviation (%) |
| Oral | 10 | 17.1 | 1.88 |
| Intraperitoneal | 10 | 73.5 | 10.5 |
Source: Data from studies in beagle dogs.[3]
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (mL) |
| 15 - 20 | 22G | 1 - 1.5 | 0.20 |
| 20 - 25 | 20G | 1 - 1.5 | 0.25 |
| 25 - 35 | 18G | 1.5 - 2 | 0.35 |
Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[8]
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice
-
Preparation:
-
Prepare the this compound formulation in a sterile vehicle and draw it into an appropriately sized syringe with a new, sterile needle (e.g., 25-27G).
-
Weigh the mouse to calculate the correct injection volume (not to exceed 10 mL/kg).
-
-
Restraint:
-
Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and neck.
-
-
Injection:
-
Lift the scruffed skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin at a shallow angle.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
-
Post-Injection:
-
Smoothly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage in Mice
-
Preparation:
-
Select the appropriate size gavage needle based on the mouse's weight (see Table 2).
-
Measure the insertion depth by holding the needle alongside the mouse from the tip of its nose to the last rib. Mark this depth on the needle.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
-
Restraint:
-
Firmly scruff the mouse, ensuring the head and body are in a straight, vertical line.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus.
-
Slowly pass the needle to the pre-measured depth without force.
-
Administer the substance slowly.
-
-
Post-Administration:
Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
-
Preparation:
-
Prepare the this compound formulation in a sterile, isotonic vehicle and draw it into a syringe with a small gauge needle (e.g., 25-27G).
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
-
Restraint:
-
Place the rat in a suitable restraint device, allowing access to the tail.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the solution. The vein should blanch, and there should be no resistance. If a bulge appears, the needle is not in the vein.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor its recovery.[5]
-
Visualizations
Caption: General experimental workflow for this compound administration in animal studies.
Caption: Cellular activation and mechanism of action of this compound.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Prophylactic and Therapeutic Benefits of Short-Term 9-[2-(R)-(Phosphonomethoxy)Propyl]Adenine (PMPA) Administration to Newborn Macaques following Oral Inoculation with Simian Immunodeficiency Virus with Reduced Susceptibility to PMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Effects of Short-Term or Prolonged Administration of 9-[2-(Phosphonomethoxy)Propyl]Adenine (Tenofovir) to Newborn and Infant Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
Strategies to reduce (S)-Pmpa-induced cytotoxicity
Welcome to the technical support center for researchers utilizing (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-PMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate this compound-induced cytotoxicity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate. Its active form, the diphosphate metabolite PMPApp, acts as a selective inhibitor of viral reverse transcriptase. It functions as a DNA chain terminator, where its incorporation into a growing viral DNA strand prevents further elongation, thereby inhibiting viral replication.[1] This mechanism is effective against various DNA viruses and retroviruses.[2]
Q2: What are the known cytotoxic effects of this compound?
The primary dose-limiting toxicity observed in preclinical and clinical studies of PMPA (Tenofovir, the R-isomer) is nephrotoxicity, specifically affecting the proximal convoluted tubules at high doses. As a nucleoside analog that can interfere with DNA synthesis, this compound can also induce off-target cytotoxicity in host cells, particularly in rapidly dividing cells or through interaction with mitochondrial DNA polymerase.[3][4] The cytotoxic effects in cell culture can manifest as reduced cell viability, induction of apoptosis (programmed cell death), or necrosis.
Q3: How does this compound-induced DNA chain termination lead to cell death?
Incorporation of PMPApp into cellular DNA (both nuclear and mitochondrial) can lead to stalled replication forks and the accumulation of DNA strand breaks.[2][3] This genotoxic stress is a potent trigger for the intrinsic pathway of apoptosis. The cell's internal surveillance systems recognize the irreparable DNA damage, leading to the activation of a caspase cascade that systematically dismantles the cell.
Q4: Are there different cell death pathways involved in this compound toxicity?
Yes, depending on the concentration and cell type, multiple cell death pathways could be involved.
-
Apoptosis: This is a controlled, programmed form of cell death and the most likely mechanism following DNA damage. It is characterized by the activation of caspase enzymes.
-
Necrosis: At higher concentrations, severe cellular damage can lead to necrosis, an uncontrolled form of cell death characterized by membrane rupture and the release of cellular contents, which can provoke an inflammatory response.
-
Senescence: In some cases, instead of dying, cells may enter a state of irreversible growth arrest called senescence in response to DNA damage.[5]
Section 2: Troubleshooting Guides
Problem: I'm observing unexpectedly high levels of cell death in my this compound-treated cultures.
This is a common issue when establishing experimental parameters. The following workflow can help you diagnose and address the problem.
Experimental Workflow for Diagnosing and Mitigating Cytotoxicity
Step 1: Confirm and Quantify Cytotoxicity
-
Possible Cause: The observed cell death might be within the expected range for your specific cell line and this compound concentration.
-
Solution: Use a quantitative method like the MTT assay to measure cell viability across a range of this compound concentrations. This will allow you to determine the 50% cytotoxic concentration (CC50) and establish a baseline for further experiments.[6]
Step 2: Characterize the Mode of Cell Death
-
Possible Cause: You need to determine if the cells are dying via apoptosis or necrosis, as this will guide your mitigation strategy.
-
Solution: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic or necrotic cells.
-
Annexin V-/PI+: Primarily necrotic cells. A high percentage of Annexin V positive cells suggests an apoptotic mechanism.
-
Step 3: Investigate Underlying Mechanisms and Apply Inhibitors
-
If apoptosis is indicated:
-
Mechanism: this compound-induced DNA damage is likely activating the intrinsic apoptotic pathway, which is dependent on caspase enzymes.[9][10]
-
Strategy: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK or Q-VD-OPh, before adding this compound.[11][12] If the inhibitor reduces cell death, it confirms that the cytotoxicity is caspase-dependent.
-
-
If significant necrosis or other stress signs are observed:
-
Mechanism: High drug concentrations or specific cellular responses can lead to overwhelming oxidative stress from the production of reactive oxygen species (ROS).
-
Strategy: Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[13][14] A reduction in cytotoxicity would suggest the involvement of oxidative stress.
-
Mechanism: Cellular stress, including DNA damage and ROS, strongly activates stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, which can have both pro-apoptotic and pro-survival roles.[15][16]
-
Strategy: Investigate the phosphorylation status of JNK. If activated, use a specific JNK inhibitor (e.g., SP600125) to determine its role in the observed cytotoxicity.[17][18]
-
Section 3: Potential Mitigation Strategies & Signaling Pathways
Strategy 1: Inhibition of Caspase-Mediated Apoptosis
Since this compound acts as a DNA chain terminator, the most probable cause of cytotoxicity is the induction of apoptosis. This process is executed by a family of proteases called caspases. Using chemical inhibitors of caspases can be a direct experimental strategy to reduce this specific mode of cell death.
Caspase Activation Pathway (Intrinsic)
The intrinsic pathway is typically initiated by intracellular stress, such as DNA damage.
Strategy 2: Reduction of Oxidative Stress
Many cytotoxic compounds induce the formation of Reactive Oxygen Species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA. Antioxidants can neutralize these harmful molecules.
| Antioxidant | Proposed Mechanism of Action |
| N-Acetylcysteine (NAC) | A precursor to glutathione (GSH), a major intracellular antioxidant. It directly scavenges ROS and replenishes cellular GSH stores. |
| Vitamin E (α-tocopherol) | A lipid-soluble antioxidant that integrates into cell membranes and protects against lipid peroxidation.[14] |
| Vitamin C (Ascorbic Acid) | A water-soluble antioxidant that scavenges a wide variety of ROS and can regenerate Vitamin E.[13] |
Strategy 3: Modulation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase (SAPK) pathway. It can be activated by DNA damage and oxidative stress. The role of JNK is context-dependent; it can promote apoptosis or cell survival.[15][16] Investigating and modulating this pathway can provide insights and potentially reduce cytotoxicity.
JNK Signaling Pathway
| Potential Outcomes of JNK Inhibition |
| Reduced Cytotoxicity: Suggests JNK is playing a pro-apoptotic role in your experimental system. |
| Increased Cytotoxicity: Suggests JNK is playing a pro-survival role, and its inhibition is detrimental.[19] |
| No Change: Suggests the JNK pathway is not a primary driver of cytotoxicity in this context. |
Section 4: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls (e.g., vehicle only, untreated cells). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[22]
-
Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7][23]
-
Cell Preparation: Culture and treat cells with this compound as required. Include positive and negative controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), as harsh methods can damage cell membranes. Centrifuge at 300 x g for 5 minutes.[23]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Set up compensation and quadrants using single-stained and unstained controls.
Protocol 3: Alkaline Comet Assay for DNA Damage
This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks in individual cells.[24][25][26]
-
Cell Preparation: After treatment with this compound, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at ~37°C) and immediately pipette onto a pre-coated microscope slide (CometSlide™). Allow to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids containing the DNA.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[24]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 21-25 V) for 20-30 minutes.[24] Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR™ Green, propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify using specialized image analysis software.
References
- 1. Granulesindia – We are committed to excellence and driven by innovation every day. [granulesindia.com]
- 2. Inhibition of HIV-1 by Octadecyloxyethyl Esters of (S)-[3-Hydroxy-2-(Phosphonomethoxy)Propyl] Nucleosides and Evaluation of Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 19. MAPK inhibitors, particularly the JNK inhibitor, increase cell death effects in H2O2-treated lung cancer cells via increased superoxide anion and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. bosterbio.com [bosterbio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. rndsystems.com [rndsystems.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: (S)-PMPA (Tenofovir) Analysis
Welcome to the technical support center for the analytical detection of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA), widely known as Tenofovir. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, particularly by HPLC and LC-MS/MS.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound analyte?
Answer: Poor peak shape for this compound is a frequent challenge, often stemming from its polar and chelating nature. Consider the following causes and solutions:
-
Secondary Interactions: The phosphonate group in this compound can interact with active sites (e.g., free silanols) on the column's stationary phase, leading to peak tailing.
-
Solution: Use a modern, end-capped column or a column specifically designed for polar analytes. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Contamination: A contaminated guard or analytical column can result in split or distorted peaks.[1]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column. If this fails, the analytical column may need replacement.[2]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Question: My this compound signal is weak, or the sensitivity of my assay is too low. What can I do?
Answer: Low sensitivity is a critical issue, especially when measuring low concentrations in biological matrices.
-
Matrix Effects (LC-MS/MS): Co-eluting endogenous components from the sample matrix (like phospholipids in plasma) can suppress the ionization of this compound in the mass spectrometer source.[5][6]
-
Solution: Improve your sample preparation to remove these interferences. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation. Also, adjust your chromatography to separate the this compound peak from the region where matrix components elute.
-
-
Suboptimal MS Parameters: Ensure your mass spectrometer's source parameters (e.g., gas flows, temperature) and analyte-specific parameters (e.g., collision energy) are fully optimized for this compound.
-
Derivatization: Although it adds a step, derivatization can improve ionization efficiency and chromatographic retention. However, this is less common with modern sensitive instruments.
-
Detector Issues (HPLC-UV): For UV detection, ensure you are using the correct wavelength (around 260 nm for the adenine moiety).[7][8] A deteriorating lamp can also cause a loss of sensitivity.[1]
Question: The retention time for this compound is drifting or inconsistent between injections. What is the cause?
Answer: Retention time instability can compromise data quality and reproducibility.
-
Insufficient Column Equilibration: This is a common cause, especially in gradient elution. The column needs adequate time to return to the initial mobile phase conditions before the next injection.[1]
-
Solution: Increase the equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes for re-equilibration.
-
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause drift.[3][9]
-
Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[1]
-
-
Temperature Fluctuations: Changes in ambient or column temperature will affect retention times.
-
System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time shifts.
-
Solution: Check all fittings for any signs of leaks and tighten or replace them as necessary.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the detection of this compound? A1: The main challenges stem from the inherent physicochemical properties of the this compound molecule:
-
High Polarity: The phosphonic acid group makes the molecule highly polar, leading to poor retention on traditional reversed-phase C18 columns.
-
Matrix Effects: When analyzing biological samples like plasma or tissue, endogenous substances can interfere with the analyte's ionization in LC-MS/MS, causing ion suppression or enhancement.[5][10][11]
-
Presence of Impurities: this compound itself can be a process-related impurity or a degradant in its prodrug formulations, such as Tenofovir Alafenamide (TAF) or Tenofovir Disoproxil Fumarate (TDF).[12][] Accurate quantification requires specific and robust analytical methods.
Q2: Which chromatographic technique is most suitable for this compound analysis? A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, especially at low concentrations in complex biological matrices, due to its high sensitivity and selectivity.[14] For the chromatographic separation, several approaches can be used:
-
Reversed-Phase HPLC with Ion-Pairing: An ion-pairing agent is added to the mobile phase to improve the retention of the anionic phosphonate group.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds like this compound.[10]
-
Reversed-Phase HPLC with Polar-Embedded Phases: Certain C18 columns with polar-embedded groups offer alternative selectivity and better retention for polar analytes.
Q3: How can matrix effects be quantitatively assessed and minimized during method development? A3: Matrix effects must be evaluated during method validation to ensure data accuracy.[6]
-
Assessment: The most common method is the post-extraction spike analysis. This involves comparing the analyte's response in a spiked, extracted blank matrix sample to its response in a pure solvent solution at the same concentration.[6]
-
Minimization Strategies:
-
Effective Sample Cleanup: Use SPE or LLE to selectively isolate this compound and remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method to separate the analyte from the bulk of matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for any signal suppression or enhancement and ensuring accurate quantification.
-
Q4: Is derivatization required for the analysis of this compound? A4: With modern, highly sensitive LC-MS/MS instruments, derivatization is generally not required for achieving adequate sensitivity for this compound. However, in some contexts, it can be considered. For instance, derivatization can be used to improve chromatographic retention on reversed-phase columns or to enhance detection by techniques like gas chromatography (GC), though GC is not a common method for this analyte.[15][16]
Quantitative Data Summary
The following tables summarize typical starting conditions for HPLC-UV and LC-MS/MS methods used for the analysis of this compound (Tenofovir) and its related substances.
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., Inertsil ODS, 100 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Ammonium acetate buffer (pH 6.0)[7] or 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile and/or Methanol[7][8] |
| Elution Mode | Gradient[7] |
| Flow Rate | 1.0 - 1.5 mL/min[7][17] |
| Column Temp. | 35 - 45°C[7][17] |
| Detection | UV at 260 nm[7][8] |
| Injection Vol. | 10 - 20 µL[7][17] |
Table 2: Typical LC-MS/MS Method Parameters for Bioanalysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| Internal Standard | Stable Isotope-Labeled this compound |
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and concepts in this compound analysis.
Caption: A logical workflow for this compound analysis and troubleshooting.
Caption: Mechanism of ion suppression by matrix effects in ESI-MS.
Caption: Comparison of common sample preparation techniques.
Detailed Experimental Protocol: this compound in Human Plasma via LC-MS/MS
This section provides a representative protocol for the quantification of this compound in human plasma. Note: This is a template and must be fully validated by the end-user.
1. Objective: To determine the concentration of this compound in human plasma using a validated LC-MS/MS method.
2. Materials and Reagents:
-
This compound reference standard
-
Stable Isotope-Labeled this compound (Internal Standard, IS)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)
3. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in an appropriate solvent (e.g., water/methanol 50:50 v/v) to make 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 water:acetonitrile to create working solutions for calibration standards (CS) and quality controls (QC).
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.
4. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples, CS, and QCs on ice. Vortex to mix.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS spiking solution (100 ng/mL) to all samples except the blank.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition the SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
5. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: High-strength silica C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its IS. These must be determined empirically on the specific instrument used.
6. Data Analysis:
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. realab.ua [realab.ua]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 14. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. CN111239286B - Method for detecting genotoxic impurities in tenofovir - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of (S)-PMPA Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of (S)-PMPA stock solutions. Ensuring the stability of your stock solutions is critical for obtaining accurate and reproducible experimental results.
A Note on Stereoisomers: The vast majority of available research focuses on the biologically active (R)-enantiomer of PMPA, commonly known as Tenofovir.[1] Information specifically detailing the stability of the (S)-enantiomer is limited. The following guidance is based on the extensive data available for (R)-PMPA (Tenofovir). While the general principles of stability are likely to be similar, researchers working with this compound should consider performing their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (R)-PMPA (Tenofovir) degradation in stock solutions?
A1: The primary cause of degradation for Tenofovir and its prodrugs in solution is hydrolysis, which is significantly influenced by the pH of the solution.[2][3][4] Tenofovir itself shows degradation under both acidic and alkaline conditions.[2][5] Its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are also highly susceptible to pH-dependent hydrolysis.[3][6]
Q2: What are the recommended solvents for preparing (R)-PMPA (Tenofovir) stock solutions?
A2: For preparing stock solutions, organic solvents are generally recommended. Tenofovir is soluble in DMSO at a concentration of approximately 1 mg/mL.[7] For aqueous solutions, Tenofovir is soluble in PBS (pH 7.2) at about 2.5 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[7]
Q3: How should I store my (R)-PMPA (Tenofovir) stock solutions to ensure maximum stability?
A3: For long-term stability, it is recommended to store stock solutions of Tenofovir at -20°C.[7][8] The solid, crystalline form of Tenofovir is stable for at least four years when stored at -20°C.[7] If you must store aqueous solutions, they should be prepared fresh.
Q4: What are the main degradation products of (R)-PMPA (Tenofovir) that I should be aware of?
A4: Under acidic and alkaline hydrolytic stress, Tenofovir primarily degrades into two main products: a 6-Hydroxy adenine derivative of Tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[2][4][5]
Q5: Can I expect a difference in stability between the (R) and (S) enantiomers of PMPA?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in assays | Degradation of PMPA in the stock solution due to improper storage (e.g., wrong temperature, prolonged storage of aqueous solutions). | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| pH of the working solution is outside the optimal stability range, leading to hydrolysis. | Ensure the pH of your experimental buffer is within a stable range for PMPA. Tenofovir is most stable around pH 4.5.[4][5] | |
| Precipitate formation in the stock solution upon thawing | The concentration of PMPA exceeds its solubility in the chosen solvent at a lower temperature. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the solvent is pure and free of water, which can affect solubility. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation between experiments. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. Perform regular quality control checks on your stock solutions using analytical methods like HPLC. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling stock solutions. Filter-sterilize solutions if necessary and compatible with the compound and solvent. |
Quantitative Stability Data
The stability of (R)-PMPA (Tenofovir) is highly dependent on the pH of the solution. The following tables summarize the degradation kinetics under acidic and alkaline conditions.
Table 1: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions
| Condition | Half-life (t½) | Time for 90% Degradation (t90) | Shelf-life |
| 0.1 M HCl | 25.34 hours[2][5] | 84.22 hours[2][5] | 3.84 hours[2][5] |
| 0.1 M NaOH | 384.49 hours[2][5] | 1277.75 hours[2][5] | 58.26 hours[2][5] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Solid | N/A | -20°C[7] | ≥ 4 years[7] |
| Stock Solution | DMSO | -20°C | Long-term (months) |
| Aqueous Solution | PBS (pH 7.2) | 4°C | ≤ 1 day[7] |
Experimental Protocols
Protocol 1: Preparation of a (R)-PMPA (Tenofovir) Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of Tenofovir for long-term storage.
Materials:
-
(R)-PMPA (Tenofovir) crystalline solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the Tenofovir solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Tenofovir solid using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of a PMPA Solution by HPLC
Objective: To determine the stability of a PMPA solution under specific storage conditions over time.
Materials:
-
PMPA solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer)
-
Reference standard of PMPA
Procedure:
-
Initial Time Point (T=0): Immediately after preparing the PMPA solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the PMPA peak.
-
Storage: Store the remaining PMPA solution under the desired conditions (e.g., specific temperature, light exposure).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution.
-
Sample Preparation: Dilute the aliquot to the same concentration as the T=0 sample.
-
HPLC Analysis: Inject the sample into the HPLC system using the same method as for the T=0 sample.
-
Data Analysis: Compare the peak area of PMPA at each time point to the peak area at T=0 to determine the percentage of PMPA remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Primary degradation pathway of (R)-PMPA (Tenofovir) via hydrolysis.
Caption: TDF-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.[9]
References
- 1. tenofovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Enantiomers: Unraveling the Antiviral Potency of (S)-PMPA and (R)-PMPA
A comprehensive analysis of the stereoselective antiviral activity of PMPA, revealing the superior potency of the (R)-enantiomer against retroviruses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to inform future antiviral research and development.
In the realm of antiviral therapeutics, the stereochemistry of a molecule can be the determining factor between potent efficacy and virtual inactivity. This principle is vividly illustrated by the acyclic nucleoside phosphonate, 9-(2-phosphonomethoxypropyl)adenine (PMPA), which exists as two non-superimposable mirror images, or enantiomers: (S)-PMPA and (R)-PMPA. The (R)-enantiomer, widely known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and a key medication for Hepatitis B virus (HBV) infection. This guide delves into the comparative antiviral potency of these two enantiomers, presenting key experimental findings and methodologies.
Quantitative Comparison of Antiviral Activity
Experimental data conclusively demonstrates that the antiviral activity of PMPA against retroviruses is highly stereoselective, with the (R)-enantiomer exhibiting significantly greater potency.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| (R)-PMPA | HIV-1 | MT-2 | ~0.6 | [1] |
| HIV-1 | Human PBMCs | ~0.2 | [1] | |
| HIV-1 | MT-4 | 5.0 ± 1.5 | ||
| MSV | C3H/3T3 | 1.2 ± 0.3 | ||
| This compound | HIV-1 | MT-4 | >100 | |
| MSV | C3H/3T3 | 36 ± 5 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. HIV-1: Human Immunodeficiency Virus Type 1 MSV: Moloney Murine Sarcoma Virus PBMCs: Peripheral Blood Mononuclear Cells
The data clearly indicates that (R)-PMPA is substantially more effective at inhibiting HIV-1 and MSV replication than its (S)-counterpart. In MT-4 cells, (R)-PMPA was found to be at least 20-fold more potent against HIV-1 than this compound. This difference in potency is even more pronounced in other experimental systems, where (R)-PMPA has been reported to be 30- to over 100-fold more active against HIV than this compound.
Mechanism of Action: A Stereospecific Inhibition of Reverse Transcriptase
The antiviral activity of PMPA is contingent upon its conversion to the active diphosphate metabolite, PMPApp. This active form acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses.
(R)-PMPA, upon entering a cell, is phosphorylated by cellular kinases to (R)-PMPApp. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the PMPA molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.
The profound difference in the antiviral potency between the two enantiomers stems from the stereospecificity of the viral reverse transcriptase. The active site of HIV-1 RT preferentially binds and incorporates (R)-PMPApp over the (S)-enantiomer. This selective interaction leads to a much more efficient inhibition of the enzyme by (R)-PMPA.
Figure 1. Mechanism of action of PMPA enantiomers.
Experimental Protocols
The determination of the antiviral potency of this compound and (R)-PMPA is typically performed using cell-based assays that measure the inhibition of viral replication. A commonly used method is the HIV-1 p24 antigen yield reduction assay.
HIV-1 p24 Antigen Yield Reduction Assay
This assay quantifies the amount of HIV-1 p24 capsid protein produced in infected cells, which serves as a marker for viral replication.
1. Cell Culture and Infection:
-
Human T-lymphocyte cell lines (e.g., MT-2, MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
The cells are then infected with a known amount of HIV-1.
2. Compound Treatment:
-
Immediately after infection, the cells are exposed to serial dilutions of the test compounds (this compound and (R)-PMPA).
-
A control group of infected cells without any compound treatment is also included.
3. Incubation:
-
The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
4. Sample Collection and Analysis:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of HIV-1 p24 antigen in the supernatant is determined using a commercially available p24 ELISA (Enzyme-Linked Immunosorbent Assay) kit.
5. Data Analysis:
-
The percentage of inhibition of p24 production is calculated for each compound concentration relative to the untreated control.
-
The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for HIV-1 p24 antigen yield reduction assay.
Conclusion
The comparison between this compound and (R)-PMPA provides a stark example of the critical role of stereochemistry in drug design and antiviral activity. The superior potency of (R)-PMPA (Tenofovir) is a direct result of its preferential interaction with the active site of HIV-1 reverse transcriptase. This understanding has been instrumental in the development of highly effective antiretroviral therapies. The experimental data and methodologies presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel antiviral agents, underscoring the importance of considering stereochemical properties in the pursuit of potent and selective therapeutics.
References
(S)-PMPA Versus Tenofovir Prodrugs: A Comparative Analysis for Researchers
A deep dive into the foundational active agent and its clinically utilized prodrugs, this guide offers a comparative analysis of (S)-9-(2-phosphonylmethoxy)propyl)adenine, more commonly known as Tenofovir or (S)-PMPA, against its widely used oral prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, antiviral efficacy, cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound is the active diphosphate metabolite that exerts antiviral activity by inhibiting viral reverse transcriptase. However, its inherent negative charge limits oral bioavailability, necessitating the development of prodrugs. TDF and TAF were designed to mask these charges, enhancing intestinal absorption. TAF, a newer generation prodrug, demonstrates a more favorable pharmacokinetic and safety profile compared to TDF, achieving higher intracellular concentrations of the active metabolite in target cells with lower plasma concentrations of tenofovir, thereby reducing the risk of off-target toxicities.
Structural and Functional Comparison
This compound, TDF, and TAF share the same core active molecule but differ in the chemical moieties attached to the phosphonate group. These differences significantly impact their absorption, distribution, metabolism, and excretion (ADME) properties.
This compound (Tenofovir): The parent acyclic nucleotide analog with potent antiviral activity. Its dianionic nature at physiological pH leads to poor cell permeability and low oral bioavailability.
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug of tenofovir. The disoproxil groups are cleaved by plasma and tissue esterases after oral administration, releasing tenofovir into the systemic circulation.
Tenofovir Alafenamide (TAF): A phosphonamidate prodrug of tenofovir. TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A, leading to a more targeted delivery of tenofovir to HIV target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes.[1][2]
Comparative Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxicity of this compound and its prodrugs have been evaluated in various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values against HIV-1 in different cell lines.
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound (Tenofovir) | MT-2 | IIIB | 1.4 - 4.2[3] | >1000[3] | >238 - >690[3] |
| PBMC | BaL | 1.4 - 4.2[3] | >1000[3] | >286[3] | |
| Tenofovir Disoproxil Fumarate (TDF) | MT-2 | IIIB | 0.005[4] | >100[4] | >20,000[4] |
| Tenofovir Alafenamide (TAF) | MT-2 | IIIB | 0.005 - 0.007[3] | 42[3] | 8,853[3] |
| PBMC | BaL | 0.005 - 0.007[3] | >5[3] | >1,385[3] | |
| MT-4 | IIIB | 0.005 - 0.007[3] | 4.7[3] | 903[3] |
Table 1: Comparative In Vitro Anti-HIV-1 Activity and Cytotoxicity.
Comparative Pharmacokinetics
The pharmacokinetic profiles of intravenously administered this compound and orally administered TDF and TAF highlight the advantages of the prodrug strategy.
| Parameter | This compound (Intravenous, 3 mg/kg) | Tenofovir Disoproxil Fumarate (Oral, 300 mg) | Tenofovir Alafenamide (Oral, 25 mg) |
| Cmax (ng/mL) | 9100 ± 2100[5] | 207[6] | 13[6] |
| AUC (ng·h/mL) | - | 1810[6] | 383[6] |
| Terminal Half-life (h) | 7.1 ± 1.3[5] | ~17[5] | 0.51[7] |
| Clearance (mL/h/kg) | 203 ± 72[5] | - | - |
Table 2: Comparative Pharmacokinetic Parameters.
Mechanism of Action and Metabolic Activation
This compound and its prodrugs are nucleotide reverse transcriptase inhibitors (NtRTIs). The prodrugs are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly forming viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.
Caption: Metabolic activation pathways of TDF and TAF to the active tenofovir diphosphate.
Experimental Protocols
In Vitro Antiviral Activity Assay (EC50 Determination)
A common method to determine the 50% effective concentration (EC50) of antiviral compounds against HIV-1 is the p24 antigen capture ELISA.
-
Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is seeded in a 96-well plate at an appropriate density.
-
Drug Treatment: Serial dilutions of the test compound (this compound, TDF, or TAF) are added to the wells.
-
Viral Infection: The cells are then infected with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB).
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a 5% CO2 incubator.
-
p24 Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for determining the EC50 of antiviral compounds against HIV-1.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells.
-
Cell Culture: The same host cell line used in the antiviral assay is seeded in a 96-well plate at the same density.
-
Drug Treatment: Serial dilutions of the test compound are added to the wells. A "no drug" cell control is included.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized and the absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the "no drug" control (100% viability). The CC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Pharmacokinetic Study Protocol
Pharmacokinetic parameters are typically determined in clinical trials involving healthy volunteers or the target patient population.
-
Study Design: A randomized, controlled, crossover or parallel-group study design is often employed.
-
Subject Population: Healthy adult volunteers or HIV-infected patients meeting specific inclusion and exclusion criteria.
-
Drug Administration: For this compound, intravenous infusion is administered. For TDF and TAF, oral tablets are given, often with a standardized meal to assess food effects.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance.
Conclusion
The development of tenofovir prodrugs, TDF and particularly TAF, represents a significant advancement in antiretroviral therapy. While this compound is the active antiviral agent, its poor oral bioavailability limits its direct clinical use. TDF and TAF have successfully overcome this limitation, with TAF demonstrating a superior pharmacological profile that translates to improved safety and comparable or enhanced efficacy at a lower dose compared to TDF. This comparative analysis provides researchers with a foundational understanding of the key differences between this compound and its clinically relevant prodrugs, which is crucial for the ongoing development of novel antiviral agents and treatment strategies.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolic pattern after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Validating the Target Specificity of (S)-Pmpa: A Comparative Guide
(S)-2-(Phosphonomethyl)pentanedioic acid , commonly known as (S)-Pmpa , is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII) , an enzyme with significant roles in both the central nervous system and in cancer progression.[1][2][3][4] In the brain, GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5][6] By inhibiting GCPII, this compound modulates glutamatergic signaling, a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity.[7][8] In peripheral tissues, GCPII is highly expressed in prostate cancer and the neovasculature of many solid tumors, where it is referred to as Prostate-Specific Membrane Antigen (PSMA), making it a prominent target for imaging and therapy.[5][9]
This guide provides a comparative overview of this compound with other classes of GCPII inhibitors, supported by experimental data and detailed protocols for target validation.
Comparative Analysis of GCPII Inhibitors
The development of GCPII inhibitors has led to several classes of compounds, each with distinct chemical scaffolds and properties. The primary measure of potency is the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor Class | Representative Compound | Target | IC50 (nM) | Key Characteristics |
| Phosphonate-based | This compound | GCPII/PSMA | 0.3 | Highly potent and selective, considered a benchmark inhibitor. Poor oral bioavailability. [1][2][5][8][10] |
| Thiol-based | 2-MPPA (2-(3-mercaptopropyl)pentanedioic acid) | GCPII/PSMA | 90 | Developed to improve oral bioavailability compared to phosphonate-based inhibitors.[6][11] |
| Urea-based | ZJ-43 | GCPII/PSMA | Low nanomolar | A widely used class of potent inhibitors for both research and clinical imaging applications.[6] |
| Hydroxamate-based | - | GCPII/PSMA | Nanomolar | Represent an alternative zinc-binding group for GCPII inhibition.[6][11] |
| Thioalkylbenzoic acid-based | Compound 35c | GCPII/PSMA | Single-digit nanomolar | Orally available and effective in animal models of neuropathic pain.[12] |
Signaling Pathway and Experimental Workflow
The inhibition of GCPII by this compound has a direct impact on the glutamatergic system. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating the specificity of a novel GCPII inhibitor.
Experimental Protocols
Validating the target specificity of a compound like this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro GCPII Inhibition Assay (Radiometric)
This assay is a highly sensitive method to determine the inhibitory potency of a compound against GCPII.
Materials:
-
Recombinant human GCPII
-
[3H]NAAG (N-acetyl-L-aspartyl-L-[3,4-3H]glutamate)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Anion exchange resin (e.g., AG 1-X8)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microcentrifuge tube, add 25 µL of the test compound dilution, 25 µL of [3H]NAAG solution (final concentration ~20 nM), and 50 µL of assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of recombinant human GCPII (final concentration ~0.02 nM).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the reaction by adding 1 mL of ice-cold 0.1 M sodium phosphate buffer, pH 7.4.
-
Separate the product ([3H]glutamate) from the substrate ([3H]NAAG) by applying the reaction mixture to a column containing anion exchange resin.
-
Elute the [3H]glutamate with 1 M formic acid.
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Quantify the amount of [3H]glutamate using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
[3H]2-PMPA Binding Assay
This assay is used to determine the binding affinity of a test compound to GCPII by measuring its ability to displace the radiolabeled inhibitor [3H]2-PMPA.[3]
Materials:
-
Rat brain membranes (or cells expressing GCPII)
-
[3H]2-PMPA
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled 2-PMPA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine rat brain membranes, [3H]2-PMPA (final concentration ~2 nM), and the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled 2-PMPA.
-
Incubate at room temperature for 1 hour.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound from the IC50 value obtained from the displacement curve using the Cheng-Prusoff equation.
Conclusion
This compound stands as a highly potent and specific inhibitor of GCPII, serving as a critical tool for preclinical research. Its comparison with other inhibitor classes highlights the ongoing efforts to develop compounds with improved pharmacokinetic profiles for clinical applications. The experimental protocols outlined provide a framework for researchers to validate the target specificity of novel GCPII inhibitors, ensuring robust and reproducible data in the fields of neuroscience and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Tenofovir Prodrugs and the Significance of Chirality in Reverse Transcriptase Inhibition
A detailed analysis for researchers, scientists, and drug development professionals in virology and pharmacology.
This guide provides a comprehensive comparison of the reverse transcriptase inhibitor (RTI) Tenofovir, focusing on its clinically relevant prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), and the foundational importance of stereochemistry in its antiviral activity by examining its enantiomers, (R)-PMPA (Tenofovir) and (S)-PMPA. This analysis is supported by experimental data on antiviral potency, resistance profiles, and clinical safety markers.
Introduction to Tenofovir and its Prodrugs
Tenofovir, chemically known as (R)-9-(2-Phosphonylmethoxypropyl)adenine ((R)-PMPA), is a potent nucleotide analogue reverse transcriptase inhibitor (NtRTI). It is a cornerstone of antiretroviral therapy (ART) for HIV infection and is also used for the treatment of chronic hepatitis B. Due to poor oral bioavailability, Tenofovir is administered as one of two major prodrugs: Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). These prodrugs are designed to enhance absorption and intracellular delivery of the active diphosphorylated form of Tenofovir. The (S)-enantiomer of PMPA, (S)-9-(2-Phosphonylmethoxypropyl)adenine, is pharmacologically inactive.
Mechanism of Action
Both TDF and TAF are metabolized intracellularly to Tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural substrate deoxyadenosine triphosphate (dATP) and, upon incorporation into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group. This process effectively halts viral replication.
Data Presentation
Table 1: In Vitro Antiviral Activity against HIV-1
| Compound | Cell Type | EC50 (µM) | Reference |
| (R)-PMPA (Tenofovir) | MT-2 cells | 0.63 ± 0.21 | [1] |
| PBMCs | 0.18 ± 0.05 | [1] | |
| This compound | - | Pharmacologically inactive | [2][3] |
| Tenofovir Disoproxil (TDF) | MT-2 cells | 0.007 ± 0.002 | [1] |
| PBMCs | 0.005 ± 0.002 | [1] | |
| Primary CD4+ T cells | 0.0055 | [4] | |
| Tenofovir Alafenamide (TAF) | MT-2 cells | - | - |
| PBMCs | - | - | |
| Primary CD4+ T cells | 0.0071 | [4] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Clinical Safety Profile Comparison: TDF vs. TAF (96-week data)
| Safety Endpoint | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | p-value | Reference |
| Bone Mineral Density (BMD) | ||||
| Mean % Decrease in Hip BMD | -2.51% | -0.33% | <0.001 | [5] |
| Mean % Decrease in Spine BMD | -2.57% | -0.75% | <0.001 | [5] |
| Renal Safety | ||||
| Cases of Proximal Renal Tubulopathy | 10 | 0 | <0.001 | [6][7][8] |
| Discontinuation due to Renal Adverse Events | 14/2962 | 3/6360 | <0.001 | [6][7][8] |
Resistance Profile
The primary resistance mutation associated with Tenofovir is the K65R mutation in the reverse transcriptase gene of HIV-1. This mutation reduces the susceptibility of the virus to Tenofovir. However, viruses with the K65R mutation show reduced replication capacity.
Experimental Protocols
Recombinant HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or ³H-dTTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., this compound, (R)-PMPA diphosphate, TDF, TAF)
-
Microplates (e.g., streptavidin-coated for colorimetric assays)
-
Detection reagents (e.g., anti-digoxigenin-HRP conjugate and substrate for colorimetric assay, or scintillation fluid and counter for radioactive assay)
Procedure:
-
Plate Preparation: For a colorimetric assay, coat streptavidin microplates with a biotinylated oligo(dT) primer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A) template, dNTPs (including the labeled dNTP), and assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Detection:
-
Colorimetric: Wash the plate to remove unincorporated nucleotides. Add an anti-digoxigenin-HRP conjugate, incubate, and then add a chromogenic substrate. Measure the absorbance using a microplate reader.
-
Radiometric: Stop the reaction by precipitating the newly synthesized DNA. Collect the precipitate on a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Cell-Based Antiviral Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell activation.
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).
-
Test compounds.
-
Culture medium (e.g., RPMI 1640 with fetal bovine serum).
-
96-well culture plates.
-
p24 antigen ELISA kit.
Procedure:
-
PBMC Isolation and Activation: Isolate PBMCs from whole blood using density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then wash and culture in medium containing IL-2.
-
Assay Setup: Seed the activated PBMCs in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug virus control and a no-virus cell control.
-
Infection: Add a standardized amount of HIV-1 to the wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7 days.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits 50% of viral replication). A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Mandatory Visualization
Caption: Mechanism of action of Tenofovir prodrugs.
Caption: Workflow for cell-based antiviral assay.
Conclusion
The development of Tenofovir prodrugs represents a significant advancement in antiretroviral therapy. The stereochemistry of PMPA is critical for its activity, with the (R)-enantiomer (Tenofovir) being the active form. While both TDF and TAF are highly effective, TAF demonstrates an improved safety profile with regard to bone and renal health due to its more targeted intracellular activation. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides valuable insights for researchers and clinicians in the ongoing effort to optimize HIV treatment.
References
- 1. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
(S)-PMPA: A Comparative Analysis of Antiviral Activity Across Diverse Viral Strains
(S)-9-(2-phosphonylmethoxypropyl)adenine (S)-PMPA , more commonly known as tenofovir, is a cornerstone of antiretroviral therapy. As an acyclic nucleoside phosphonate, its unique mechanism of action provides potent inhibitory activity against a range of viruses. This guide offers a comparative overview of this compound's efficacy against various viral strains, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Data Presentation: Antiviral Activity of this compound and its Analogs
The antiviral efficacy of this compound and its related compounds is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the EC50 values of this compound and its analog (S)-HPMPA against a variety of viral strains.
| Virus Family | Virus | Compound | EC50 (µM) | Cell Line |
| Retroviridae | Human Immunodeficiency Virus Type 1 (HIV-1) | This compound (Tenofovir) | ~0.2 - 0.6 | PBMCs, MT-2 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | This compound (Tenofovir) | 1.5 | Human Hepatoblastoma (HB611) |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Tenofovir Disoproxil Fumarate (TDF) | 0.02 | Cell-based assay |
| Poxviridae | Vaccinia Virus (Strain WR) | (S)-HPMPA | 18 | BSC40 |
| Poxviridae | Vaccinia Virus | (S)-HPMPA | 2.3 | Not Specified |
| Herpesviridae | Human Cytomegalovirus (HCMV) | (S)-HPMPA | ~0.6 | Not Specified |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | (S)-HPMPA diphosphate (HPMPApp) | 1.4 (Ki) | Enzyme Assay |
| Adenoviridae | Adenovirus (Serotypes 5 and 8) | (S)-HPMPA | 1.1 | Not Specified |
| Adenoviridae | Ocular Adenoviral Isolates (Ad 1, 5, 8, 19) | (S)-HPMPA | 0.017 - 17.0 (ID50) | A549 |
Note on Prodrugs: this compound is often administered as a prodrug, such as tenofovir disoproxil fumarate (TDF), to enhance oral bioavailability. The active form, tenofovir diphosphate, is generated intracellularly.[1][2] Prodrugs of the related compound (S)-HPMPA, such as octadecyloxyethyl (ODE) esters, have also shown significantly enhanced antiviral activity, with EC50 values in the nanomolar range for herpesviruses and poxviruses.[3][4]
Mechanism of Action: Inhibition of Viral Replication
This compound exerts its antiviral effect by targeting the viral DNA polymerase or reverse transcriptase.[5] As a nucleotide analog, it undergoes intracellular phosphorylation to its active diphosphate form, tenofovir diphosphate (TFV-DP).[5][6][7] TFV-DP then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain.[1][5] The absence of a 3'-hydroxyl group on the acyclic side chain of tenofovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral DNA synthesis.[5][6][7]
References
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More On PMPA [natap.org]
- 3. Antiviral evaluation of octadecyloxyethyl esters of (S)-3-hydroxy-2-(phosphonomethoxy)propyl nucleosides against herpesviruses and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 6. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
A Comparative Analysis of Prodrug Strategies for (S)-PMPA (Tenofovir)
For Researchers, Scientists, and Drug Development Professionals
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor. However, its clinical utility is hampered by poor oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH. To overcome this limitation, various prodrug strategies have been developed to mask this phosphonate moiety, thereby enhancing lipophilicity and facilitating oral absorption. This guide provides a comparative analysis of the performance of different this compound prodrug strategies, supported by experimental data.
Performance Comparison of this compound Prodrugs
The following tables summarize the in vitro antiviral activity, cytotoxicity, and oral bioavailability of various this compound prodrugs.
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound and its Prodrugs
| Compound | Prodrug Strategy | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (Tenofovir) | - | MT-2 | 5 | >100 | >20 |
| Tenofovir Disoproxil Fumarate (TDF) | Acyloxyalkyl ester | MT-2 | 0.007 | 24 | ~3428 |
| Tenofovir Alafenamide (TAF / GS-7340) | Aryloxyphosphoramidate (ProTide) | MT-2 | 0.005 | >10 | >2000 |
| bis(poc)PMPA | Acyloxyalkyl ester | MT-2 | 0.007 | 24 | ~3428 |
| HDP-(S)-HPMPA | Ether Lipid | - | 0.0004 - 0.007 | - | - |
| ODE-(S)-HPMPA | Ether Lipid | - | 0.0004 - 0.007 | - | - |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a drug.
Table 2: Oral Bioavailability of this compound and its Prodrugs in Dogs
| Compound | Prodrug Strategy | Dose (mg/kg) | Oral Bioavailability (%) |
| This compound (Tenofovir) | - | 10 | 17.1 |
| Tenofovir Disoproxil Fumarate (TDF) | Acyloxyalkyl ester | 10 (Tenofovir equivalent) | 37.8 |
| Tenofovir Alafenamide (TAF / GS-7340) | Aryloxyphosphoramidate (ProTide) | 10 (Tenofovir equivalent) | 17 |
| bis(poc)PMPA | Acyloxyalkyl ester | - | 20 - 36 |
Intracellular Activation Pathway
The efficacy of this compound prodrugs relies on their ability to be efficiently converted to the active diphosphate form, (S)-PMPApp, within target cells. The following diagram illustrates the intracellular activation pathways of two prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).
Caption: Intracellular activation of TDF and TAF.
Other Prodrug Strategies
Besides the widely studied acyloxyalkyl ester (TDF) and aryloxyphosphoramidate (TAF) approaches, several other strategies have been explored to enhance the oral delivery of this compound.
-
cycloSal Prodrugs: This strategy involves masking the phosphonate group with a salicyl alcohol derivative, forming a cyclic phosphate triester. These prodrugs are designed to release the active nucleotide via a chemically driven hydrolysis mechanism. While this approach has shown promise for other nucleoside analogs, specific quantitative data for this compound cycloSal prodrugs is limited in the reviewed literature.
-
HepDirect Prodrugs: This is a liver-targeting prodrug approach. HepDirect prodrugs are designed to be activated by cytochrome P450 enzymes predominantly found in the liver, leading to a targeted release of the active drug in this organ. This strategy is particularly relevant for treating liver diseases like Hepatitis B, which this compound is also active against.
-
Ether Lipid Prodrugs: Conjugating ether lipids to this compound has been shown to significantly enhance its anti-HIV activity in vitro. For instance, hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-(S)-HPMPA) displayed potent antiviral activity with EC₅₀ values in the nanomolar range.[1] These prodrugs are readily absorbed after oral administration and are converted intracellularly to the active diphosphate form.[2][3]
Experimental Protocols
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol is a general guideline for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.
-
Cell Seeding: Seed susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial or in-house p24 ELISA kit.[4][5][6]
-
Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% compared to the "no drug" control. This value is the EC₅₀.
Cytotoxicity Assay (MTT or XTT Assay)
This protocol outlines the general procedure for determining the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Seed the same host cells used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "no cell" (medium only) and "no compound" (cells only) control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][8][9]
-
XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours.[7][10]
-
-
Absorbance Measurement: Read the absorbance of the plates at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% compared to the "no compound" control. This value is the CC₅₀.[7]
In Vivo Oral Bioavailability Study in Dogs
This is a generalized protocol for assessing the oral bioavailability of this compound prodrugs in a canine model.
-
Animal Acclimatization: House healthy beagle dogs in appropriate conditions and allow them to acclimate.
-
Dosing:
-
Intravenous (IV) Administration: Administer a known dose of this compound intravenously to a group of dogs to serve as a reference for 100% bioavailability.
-
Oral Administration: Administer an equimolar dose of the this compound prodrug orally to another group of dogs (or the same group after a washout period in a crossover design).
-
-
Blood Sampling: Collect blood samples from the dogs at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Concentration Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the IV and oral administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[11]
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of (S)-PMPA Compared to Established Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (S)-9-(2-phosphonomethoxypropyl)adenine, commonly known as Tenofovir or PMPA, against established antiviral drugs. The focus is on presenting quantitative data from relevant animal models, detailing experimental protocols, and visualizing key processes to aid in research and development.
(S)-PMPA is a potent acyclic nucleoside phosphonate analog inhibitor of retroviral reverse transcriptase.[1][2][3] It is the active form of the widely used prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[2][4] This guide focuses on the parent compound's efficacy in preclinical in vivo studies.
Comparative In Vivo Efficacy Against Retroviruses
The simian immunodeficiency virus (SIV) infection model in macaques is a critical preclinical tool for evaluating antiretroviral drug efficacy. The following data summarizes the performance of this compound in this model compared to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
Table 1: Comparative Efficacy in SIV-Infected Macaques
| Drug | Animal Model | Route of Administration | Dosage | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| This compound (Tenofovir) | Cynomolgus monkeys | Subcutaneous (once daily) | 20 mg/kg/day | >99% reduction in plasma SIV RNA levels within 2 weeks.[1] | [1] |
| This compound (Tenofovir) | Rhesus macaques | Subcutaneous (once daily) | 30 mg/kg/day | Prevented SIV infection when administered up to 24 hours post-inoculation.[5] |[5] |
Experimental Protocols
Understanding the methodology behind the efficacy data is crucial for its application. The following is a representative protocol for post-exposure prophylaxis studies in the SIV macaque model.
1. Animal Model and Housing:
-
Species: Juvenile rhesus macaques (Macaca mulatta).
-
Health Status: Seronegative for SIV, simian T-lymphotropic virus, and type D retrovirus.
-
Housing: Maintained in accordance with standards for laboratory animal care.
2. Virus Inoculation:
-
Virus Strain: SIVmac251.
-
Inoculation Route: Intravenous.
-
Procedure: Animals are challenged with a defined dose of the virus stock.
3. Drug Administration (Post-Exposure Prophylaxis Model):
-
Treatment Initiation: Drug administration is initiated at a set time point after virus inoculation (e.g., 4, 24, or 48 hours).[1]
-
This compound Administration: The drug is administered subcutaneously once daily at a specified dose (e.g., 30 mg/kg).[5]
-
Treatment Duration: A typical treatment course lasts for a defined period, such as 4 weeks.[5]
4. Efficacy Monitoring and Analysis:
-
Viral Load: Plasma SIV RNA levels are quantified regularly using RT-PCR to determine the effect of the drug on viral replication.
-
Immunology: T-lymphocyte subsets (CD4+, CD8+) are monitored via flow cytometry.
-
Serology: The presence of SIV-specific antibodies is assessed to determine if infection was established.
-
Endpoint: The primary endpoint is the prevention of established, persistent infection, confirmed by undetectable viral load and negative serology after treatment cessation.
Visualizations
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo post-exposure prophylaxis study.
Caption: Workflow for a post-exposure prophylaxis study in the SIV model.
Mechanism of Action Pathway
This compound acts as a nucleotide analogue. It is phosphorylated intracellularly to its active diphosphate form, which then competes with the natural deoxyadenosine triphosphate (dATP). Its incorporation into viral DNA by reverse transcriptase causes chain termination, halting viral replication.[6]
Caption: Mechanism of this compound via reverse transcriptase chain termination.
References
- 1. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corevih-bretagne.fr [corevih-bretagne.fr]
- 5. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More On PMPA [natap.org]
A Comparative Guide to Validated Analytical Methods for (S)-PMPA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent analytical methodologies for the quantification of (S)-9-(3-phosphonomethoxypropyl)adenine ((S)-PMPA), a key antiviral nucleotide analogue. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document compares the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three analytical methods for this compound quantification, providing a clear basis for comparison.
| Parameter | HPLC-MS/MS | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 1 - 500 ng/mL | 5 - 100 µg/mL | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 µg/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 5% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Sample Throughput | High | Medium | Medium |
| Selectivity | Very High | High | High |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from validated methods for nucleotide analogues and can be adapted for this compound quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is recognized for its high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged molecules like this compound and is well-suited for routine analysis.[3][4][5]
1. Sample Preparation:
-
For plasma or serum, perform a deproteinization step using ultrafiltration with a molecular weight cut-off filter (e.g., 10 kDa).
-
Dilute the filtrate with the background electrolyte (BGE) before injection.
2. CE Conditions (Capillary Zone Electrophoresis - CZE):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0.
-
Separation Voltage: 25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 260 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high resolution and is a powerful tool for quantification, though it requires derivatization for non-volatile analytes like this compound.[6]
1. Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using solid-phase extraction (SPE).
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form a volatile trimethylsilyl derivative.[7]
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical method.
Experimental workflow for HPLC-MS/MS analysis of this compound.
Experimental workflow for Capillary Electrophoresis analysis of this compound.
Experimental workflow for GC-MS analysis of this compound.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. usp.org [usp.org]
- 6. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-PMPA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (S)-2-(Phosphonomethyl)pentanedioic acid ((S)-PMPA), a potent inhibitor of glutamate carboxypeptidase II. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Key Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. The following table summarizes key hazard and safety information.
| Property | Information |
| Chemical Name | (S)-2-(Phosphonomethyl)pentanedioic acid |
| Synonyms | (S)-2-PMPA, 2-PMPA |
| CAS Number | 473251-81-9 (for S-isomer), 173039-10-6 (for racemate)[1][2] |
| Molecular Formula | C6H11O7P[1][2] |
| Molecular Weight | 226.12 g/mol [2] |
| Appearance | White to beige powder or crystalline solid[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage is at room temperature and desiccated. |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound waste, including expired or unused product and contaminated disposable labware (e.g., weigh boats, spatulas), in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
For solutions of this compound, collect the waste in a designated, labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
-
Contaminated Materials:
-
Non-disposable glassware should be decontaminated by rinsing thoroughly with an appropriate solvent (e.g., water, as this compound is soluble in water), and the rinsate collected as hazardous liquid waste.
-
3. Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "(S)-2-(Phosphonomethyl)pentanedioic acid"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and regulatory violations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (S)-PMPA
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (S)-9-(2-phosphonylmethoxypropyl)adenine, herein referred to as (S)-PMPA.
Hazard Summary & Personal Protective Equipment (PPE)
The primary hazards associated with compounds structurally similar to this compound include oral toxicity. Therefore, appropriate PPE is crucial to prevent accidental ingestion and skin contact. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for routine handling of small quantities. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a potential for aerosol generation or if handling large quantities, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (E&S) department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE before handling the compound.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particles.
-
For dissolution, add the solvent to the this compound powder slowly to avoid splashing.
-
All manipulations should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's EHS department for specific procedures.
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop their own detailed protocols, incorporating the safety and handling procedures outlined in this document. A thorough risk assessment should be conducted before commencing any new experimental work.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
